6-Bromo-1-methyl-1H-benzo[D]imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXJAGXUNYFXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634809 | |
| Record name | 6-Bromo-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-16-5 | |
| Record name | 6-Bromo-1-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-methyl-1H-benzimidazole | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 6-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-1-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a reliable synthetic protocol and summarizes the key analytical data for the characterization of the title compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 53484-16-5[1][2][3][4] |
| Molecular Formula | C₈H₇BrN₂[1][2] |
| Molecular Weight | 211.06 g/mol [1] |
| Appearance | Cream-colored to yellow solid[1][4] |
| Melting Point | 126-128 °C[4] |
| Purity | ≥ 96% (HPLC)[1] |
Synthesis
A common and effective method for the synthesis of this compound involves a two-step process starting from 4-bromo-2-nitroaniline. The initial step is the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon source. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine
Step 2: Synthesis of this compound
This procedure starts from a commercially available or previously synthesized substituted aniline. A general procedure is outlined below.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-methylaminoaniline in ethanol.
-
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise to the solution. Heat the mixture to reflux for 4 hours.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Treat the residue with water and 1N sodium hydroxide solution. Extract the product with dichloromethane. Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in toluene. Add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux for 2 hours.
-
Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a dichloromethane/methanol (95/5) mixture to yield this compound as a cream-colored powder.[4]
The following diagram illustrates the general workflow for the synthesis:
Caption: General synthetic workflow for this compound.
Characterization Data
While specific, experimentally derived spectra for this compound are not widely available in the public domain, the following table summarizes the expected and reported characterization data. Researchers should verify this data with their own analytical results.
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons, a singlet for the N-methyl group, and a singlet for the C2-proton of the imidazole ring. The exact chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Expected signals for the eight distinct carbon atoms in the molecule. The chemical shifts would need to be determined experimentally. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 210 and 212 in an approximately 1:1 ratio, characteristic of a compound containing one bromine atom. |
It is important to note that analytical data for related benzimidazole derivatives is available and can provide a useful reference for interpreting the spectra of the title compound.
Applications in Research and Development
This compound serves as a versatile building block in medicinal chemistry and materials science.[1] The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active compounds. The presence of a bromine atom provides a reactive handle for further functionalization, such as in cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for drug discovery programs.[1] This compound is of particular interest for the development of novel therapeutic agents, including those targeting neurological disorders.[1]
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-1-methyl-1H-benzo[d]imidazole, a key intermediate in pharmaceutical and organic synthesis.[1] This document is intended to be a valuable resource for professionals in drug discovery and development, offering detailed data, experimental protocols, and conceptual visualizations to support research efforts.
Core Physicochemical Properties
This compound is a benzimidazole derivative with a bromine substituent on the benzene ring and a methyl group on one of the imidazole nitrogens. These features contribute to its unique chemical reactivity and make it a versatile building block for more complex molecules.[1]
Data Presentation: Quantitative Physicochemical Data
The known and predicted physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [2] |
| Molecular Weight | 211.06 g/mol | [2] |
| Appearance | Cream-colored powder, Solid | [2][3] |
| Melting Point | 126-128 °C | [3] |
| Boiling Point | 317.2 °C at 760 mmHg (Predicted) | |
| Flash Point | 145.7 °C (Predicted) | |
| pKa | Not Experimentally Determined | |
| logP | Not Experimentally Determined | |
| Solubility | Soluble in Dichloromethane/Methanol mixtures | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound, as well as general procedures for the determination of key physicochemical properties, are provided below.
Synthesis and Purification of this compound
A common synthetic route for this compound involves the reductive cyclization of a substituted aniline precursor.[3]
Materials:
-
4-bromo-2-methylaminoaniline intermediate
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
1N Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Toluene
-
Trimethyl orthoformate
-
p-toluenesulfonic acid
-
Silica gel for column chromatography
-
Methanol
Procedure:
-
Reduction: Stannous chloride dihydrate (9.8 g, 43 mmol) is added in portions to a solution of the 4-bromo-2-methylaminoaniline intermediate (5 g, 21.6 mmol) in ethanol (200 ml). The mixture is heated to reflux for 4 hours and then concentrated under reduced pressure.[3]
-
Work-up: The residue is treated with water (200 ml) and 1N sodium hydroxide solution (100 ml). The product is extracted with dichloromethane. The organic phase is then dried with anhydrous sodium sulfate and concentrated under reduced pressure.[3]
-
Cyclization: The resulting residue is dissolved in toluene (50 ml). Trimethyl orthoformate (2.6 ml, 24 mmol) and p-toluenesulfonic acid (0.2 g) are added. The mixture is heated to reflux for 2 hours and subsequently concentrated under reduced pressure.[3]
-
Purification: The crude product is purified by silica gel column chromatography, using a dichloromethane/methanol (95/5) mixture as the eluent. This yields this compound as a cream-colored powder.[3]
General Protocol for Determination of Melting Point
The melting point is determined using a standard melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the solid begins to melt to when it becomes completely liquid is recorded.
General Protocol for Determination of pKa
The acid dissociation constant (pKa) for benzimidazole derivatives can be determined using capillary electrophoresis.[4][5]
-
The electrophoretic mobility of the compound is measured at various pH levels and ionic strengths.
-
The dependence of the electrophoretic mobility on the pH is used to calculate the pKa values at different ionic strengths.
-
Extrapolation to zero ionic strength provides the thermodynamic pKa value.[4]
Alternatively, spectrophotometric methods can be employed by measuring absorbance changes at different pH values.[4]
General Protocol for Determination of logP
The partition coefficient (logP) is a measure of a compound's lipophilicity. The "shake-flask" method is a common technique for its experimental determination.
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
General Protocol for Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed as follows:
-
Add a small, measured amount of the solid compound (e.g., 1-5 mg) to a test tube.
-
Add a measured volume of the solvent of interest (e.g., 1 mL) in portions.
-
After each addition, stir or vortex the mixture vigorously for a set period (e.g., 60 seconds).
-
Observe whether the solid dissolves completely. Solubility can be expressed qualitatively (e.g., soluble, partially soluble, insoluble) or semi-quantitatively (e.g., <1 mg/mL).
Visualizations: Workflows and Conceptual Diagrams
The following diagrams, created using the DOT language, illustrate key aspects of the synthesis and application of this compound.
Caption: Synthesis workflow for this compound.
Caption: Role as a versatile building block in chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 53484-16-5 [chemicalbook.com]
- 4. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
6-Bromo-1-methyl-1H-benzo[d]imidazole: A Core Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the benzimidazole scaffold holds a privileged position. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents. Among the various functionalized benzimidazoles, 6-Bromo-1-methyl-1H-benzo[d]imidazole has emerged as a particularly versatile and valuable building block. The strategic placement of a bromine atom at the 6-position provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This, combined with the methyl group at the 1-position which can influence solubility and metabolic stability, makes this molecule an ideal starting point for the synthesis of diverse compound libraries with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the discovery of novel kinase inhibitors, anticancer, and antimicrobial agents.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrN₂ | |
| Molecular Weight | 211.06 g/mol | |
| Appearance | Yellow solid | [1] |
| Melting Point | 126-128 °C | [2] |
| Purity | ≥ 96% (HPLC) | [1] |
| CAS Number | 53484-16-5 | [1] |
Synthesis of the Core Scaffold
The preparation of this compound can be achieved through multiple synthetic routes. A common and effective method involves the cyclization of a substituted o-phenylenediamine precursor.
Experimental Protocol: Synthesis from 4-bromo-2-methylaminoaniline[2]
Materials:
-
4-bromo-2-methylaminoaniline
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Toluene
-
Dichloromethane
-
Methanol
-
Water
-
1N Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Reduction of the Nitro Group: To a solution of the starting nitroaniline intermediate (e.g., 4-bromo-N-methyl-2-nitroaniline) in ethanol, add stannous chloride dihydrate in portions. Heat the mixture to reflux for 4 hours.
-
Work-up and Extraction: Concentrate the reaction mixture under reduced pressure. Treat the residue with water and 1N sodium hydroxide solution. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic phases with anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-bromo-2-methylaminoaniline.
-
Cyclization: Dissolve the resulting diamine in toluene. Add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Reaction and Purification: Heat the mixture to reflux for 2 hours. Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography, eluting with a dichloromethane/methanol (95/5) mixture to yield this compound as a cream-colored powder.
References
Spectroscopic and Synthetic Profile of 6-Bromo-1-methyl-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties (NMR, IR, MS) and a plausible synthetic route for the heterocyclic compound 6-Bromo-1-methyl-1H-benzo[d]imidazole. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from closely related structural analogs to predict its characteristic spectroscopic features. Detailed experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of published data for analogous benzimidazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.1 | s | H2 |
| ~ 7.8 | d | H4 |
| ~ 7.6 | d | H7 |
| ~ 7.3 | dd | H5 |
| ~ 3.8 | s | N-CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 144 | C2 |
| ~ 143 | C7a |
| ~ 135 | C3a |
| ~ 125 | C5 |
| ~ 122 | C4 |
| ~ 116 | C6 |
| ~ 111 | C7 |
| ~ 31 | N-CH₃ |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic, N-CH₃) |
| 1620-1580 | Medium-Strong | C=N and C=C stretching |
| 1480-1440 | Strong | Aromatic ring vibrations |
| ~ 820 | Strong | C-H out-of-plane bending (para-substituted) |
| ~ 600 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 210/212 | ~100 / ~98 | [M]⁺ (Characteristic bromine isotope pattern) |
| 195/197 | Variable | [M-CH₃]⁺ |
| 131 | Variable | [M-Br]⁺ |
| 104 | Variable | [M-Br-HCN]⁺ |
Ionization method: Electron Ionization (EI).
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound involves the cyclization of a substituted o-phenylenediamine with a one-carbon source.[1]
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for benzimidazole derivatives, adaptable for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series.
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
GC Column: A suitable capillary column (e.g., HP-5MS).
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
LC-MS Parameters:
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate.
-
Column: A C18 reverse-phase column.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
References
An In-depth Technical Guide on the Solubility Profile of 6-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Bromo-1-methyl-1H-benzo[d]imidazole
This compound is a heterocyclic aromatic compound belonging to the benzimidazole class. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The physicochemical properties, particularly solubility, are critical determinants of a compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers insights into the expected solubility of this compound and provides methodologies for its empirical determination.
Estimated Solubility Profile Based on Analogous Compounds
While specific quantitative data for this compound is unavailable, the solubility of related benzimidazole derivatives can provide valuable estimations. Generally, benzimidazoles exhibit a range of solubilities depending on their substitution patterns.
Key Structural Considerations:
-
Benzimidazole Core: The fused benzene and imidazole rings confer a degree of aromaticity and planarity, which can lead to poor aqueous solubility due to crystal lattice energy.
-
Bromine Substitution: The bromo-substituent at the 6-position is lipophilic and is expected to decrease aqueous solubility.
-
Methyl Substitution: The methyl group at the 1-position is also lipophilic and will likely contribute to lower solubility in polar solvents.
Based on these features, this compound is anticipated to have low solubility in aqueous solutions and higher solubility in organic solvents.
Table 1: Solubility of Structurally Related Benzimidazole Derivatives
| Compound Name | Structure | Common Solvents | Observations |
| 2-Bromo-1H-benzimidazole | DMSO, Methanol | Insoluble in water[1] | |
| 6-Bromo-1H-benzo[d]imidazole hydrochloride | Water, Polar Solvents | High solubility is noted for the hydrochloride salt form, which is common for improving the aqueous solubility of basic compounds like benzimidazoles.[2] | |
| Benzimidazole | Hot Water, Acid | Soluble in hot water and acidic solutions; insoluble in cold water and alkaline solutions.[3] |
Note: This table provides qualitative data for related compounds to infer the likely solubility characteristics of this compound. Experimental verification is crucial.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following experimental protocols are recommended.
This high-throughput method is useful for determining the concentration at which a compound precipitates from a solution when diluted from a DMSO stock into an aqueous buffer.[4]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate using DMSO.[4]
-
Addition to Buffer: In a separate 96-well plate, add the desired aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[4]
-
Compound Addition: Transfer a small volume of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This typically results in a final DMSO concentration of 1-2%.[4]
-
Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.[4]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).[4]
-
Analysis: The concentration at which a sharp increase in light scattering is observed indicates the kinetic solubility limit.[4]
This method determines the saturation solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, ethanol, PBS) in a vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the samples to separate the saturated solution from the excess solid. A syringe filter (e.g., 0.45 µm) is recommended to remove fine particles.[5]
-
Quantification: Dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]
-
Calculation: Calculate the solubility by multiplying the quantified concentration by the dilution factor. The result is typically expressed in mg/mL or µM.[5]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the thermodynamic solubility of a compound.
Caption: A generalized workflow for determining the thermodynamic solubility of a compound.
Conclusion
While direct, quantitative solubility data for this compound is not currently published, this guide provides a robust framework for researchers. By understanding the properties of related benzimidazole derivatives and employing the detailed experimental protocols, scientists can effectively characterize the solubility profile of this compound. This information is essential for advancing its potential in drug discovery and development, enabling informed decisions regarding formulation and delivery strategies.
References
The Pharmacological Potential of 6-Bromo-1-methyl-1H-benzo[d]imidazole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to endogenous purine nucleosides allows for facile interaction with various biopolymers, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3] This technical guide delves into the potential biological activities of a specific class of these compounds: 6-Bromo-1-methyl-1H-benzo[d]imidazole derivatives. The strategic placement of a bromine atom at the 6-position and a methyl group at the 1-position of the benzimidazole core offers a unique template for developing novel therapeutic agents. The bromine atom can serve as a versatile synthetic handle for introducing diverse functionalities, while the methyl group can influence the molecule's lipophilicity and metabolic stability.[4]
Anticancer Activity
Derivatives of this compound have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Kinase Inhibition
A primary mechanism through which many benzimidazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[4] Dysregulation of kinase activity is a hallmark of many cancers. Bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against several key kinases implicated in cancer progression, including:
The inhibition of these kinases can disrupt downstream signaling cascades, such as the PI3K/Akt pathway, leading to reduced cell proliferation and the induction of apoptosis.[6]
Cytotoxic Activity Data
The in vitro cytotoxic activity of various benzimidazole derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit cell growth by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromo)benzylidenebenzohydrazide (6c) | HCT-116 (Colon) | 7.82 - 10.21 | [5] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluoro)benzylidenebenzohydrazide (6i) | HepG2 (Liver) | 7.82 - 10.21 | [5] |
| 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole | A549 (Lung) | 5.5 | [6][7] |
| 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole | MCF-7 (Breast) | 0.3 | [7] |
| 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole | PANC-1 (Pancreatic) | 17.7 | [7] |
| Bisbenzimidazole 11a | Various | 0.16 - 3.6 | [8] |
| Bisbenzimidazole 12a | Various | 0.16 - 3.6 | [8] |
| Bisbenzimidazole 12b | Various | 0.16 - 3.6 | [8] |
Note: The table presents data for structurally related compounds to this compound, as specific data for the exact title compound is limited in publicly available literature.
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzimidazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[1][9] 6-Bromo-1H-benzo[d]imidazole hydrochloride, a closely related compound, has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[10]
The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. For instance, some benzimidazole compounds inhibit the biosynthesis of ergosterol, a vital component of fungal and protozoan cell membranes.[1]
Antimicrobial Screening Data
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. It represents the lowest concentration that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-attached benzimidazole (5e) | Staphylococcus aureus | 15.62 | [11] |
| Pyrazole-attached benzimidazole (5g) | Staphylococcus aureus | 15.62 | [11] |
| Pyrazole-attached benzimidazole (5i) | Staphylococcus aureus | 15.62 | [11] |
| Benzimidazole derivative 4a | Bacillus subtilis | 12.5 | [9] |
| Benzimidazole derivative 4a | Pseudomonas aeruginosa | 25 | [9] |
| Benzimidazole derivative 4a | Candida albicans | 6.25 | [9] |
| Benzimidazole derivative 4b | Candida albicans | 12.5 | [9] |
Note: The data presented is for various benzimidazole derivatives, highlighting the general antimicrobial potential of this chemical class.
Antiviral and Anti-inflammatory Activities
Beyond their anticancer and antimicrobial properties, benzimidazole derivatives have also been investigated for their potential as antiviral and anti-inflammatory agents.
Antiviral Activity
A range of benzimidazole derivatives have been screened for their activity against various RNA and DNA viruses.[12][13] For instance, certain 2-phenylbenzimidazole analogs have shown promising inhibitory activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, with EC50 values in the low micromolar range.[12] Other derivatives have demonstrated activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[13]
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives are often linked to their ability to modulate the activity of key enzymes and receptors involved in the inflammatory cascade.[14] These targets include:
-
5-Lipoxygenase activating protein (FLAP)[15]
-
Transient receptor potential vanilloid-1 (TRPV-1) ion channels[14][15]
By inhibiting these targets, benzimidazole derivatives can reduce the production of pro-inflammatory mediators, offering a potential therapeutic avenue for a variety of inflammatory conditions.
Experimental Protocols
The evaluation of the biological activities of this compound derivatives involves a series of standardized in vitro and in silico methodologies.
Synthesis of 2-Aryl-6-methyl-1H-benzo[d]imidazole Derivatives
A common method for the synthesis of these derivatives is the Suzuki-Miyaura cross-coupling reaction.[6][16]
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-6-methyl-1H-benzo[d]imidazole (1 mmol), an appropriate arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2 mmol).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.
-
Degassing: Degas the mixture by bubbling an inert gas like argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Reflux the mixture at an elevated temperature (e.g., 80-90°C) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
In Vitro Anticancer Screening: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
In Vitro Antimicrobial Screening: Broth Microdilution Method
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the benzimidazole derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated potential in anticancer, antimicrobial, antiviral, and anti-inflammatory applications warrants further investigation. Future research should focus on the synthesis of a broader library of derivatives, comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo evaluations to translate the promising in vitro findings into potential clinical candidates. The continued exploration of this chemical class holds significant promise for addressing unmet needs in various areas of medicine.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Bromo-1H-benzo[d]imidazole hydrochloride (1215206-73-7) for sale [vulcanchem.com]
- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Bromine Atom at the 6-Position of 1-Methyl-1H-benzo[d]imidazole: A Hub for Chemical Diversification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 6-Bromo-1-methyl-1H-benzo[d]imidazole is a versatile scaffold in medicinal chemistry and materials science.[1] The strategic placement of the bromine atom on the benzene ring portion of the benzimidazole core offers a reactive handle for a variety of cross-coupling and substitution reactions. This allows for the introduction of diverse functionalities, making it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents.[2] This guide explores the reactivity of this bromine atom, providing an overview of key transformations, detailed experimental protocols adapted from related systems, and expected outcomes based on established chemical principles.
Overview of Reactivity
The bromine atom at the 6-position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. These transformations are central to modern synthetic organic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The most pertinent of these reactions include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. Additionally, the potential for nucleophilic aromatic substitution will be considered.
The general workflow for these cross-coupling reactions is a well-established process, ensuring reproducibility and scalability.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of functionalizing the 6-bromo position of the benzimidazole core. These methods offer mild conditions and broad substrate scope.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[3] This reaction is widely used to synthesize biaryl compounds.[4][5]
Experimental Protocol (Adapted for this compound):
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3–5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand like SPhos (4-10 mol%).[3]
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[3]
-
Heat the reaction mixture to 80–100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Coupling Partner (Ar'-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | High |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | K₃PO₄ | DME/H₂O | 85 | 75-85 |
| 2-Thiopheneboronic acid | Pd(OAc)₂/XPhos | K₂CO₃ | Toluene/H₂O | 100 | 80-90 |
Yields are estimated based on typical outcomes for similar bromo-substituted N-heterocycles and may require optimization.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the arylation of a wide range of primary and secondary amines.[6] This reaction is invaluable for creating aniline and arylamine derivatives.
Experimental Protocol (Adapted for this compound):
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv), the desired amine (1.1–1.3 equiv), a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2–2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., Xantphos, RuPhos, or BrettPhos, 2-5 mol%).[7]
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the mixture to 80–110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water or saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 100 | 80-90 |
| Morpholine | Pd(OAc)₂/RuPhos | LiHMDS | THF | 65 | High |
| Benzylamine | Pd₂(dba)₃/BrettPhos | NaOt-Bu | Dioxane | 90 | 85-95 |
| N-Methylaniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 110 | 75-85 |
Yields are estimated based on typical outcomes for similar bromo-substituted N-heterocycles and may require optimization.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8] This reaction is highly efficient for the synthesis of arylalkynes.
Experimental Protocol (Adapted for this compound):
-
To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2–5 mol%), and a copper(I) co-catalyst like CuI (3–10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent, such as THF or DMF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0–3.0 equiv).
-
Add the terminal alkyne (1.1–1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 50-70 °C until completion is observed by TLC.
-
Quench the reaction with water or saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | High |
| 1-Octyne | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 50 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Et₃N | Toluene | 60 | 85-95 |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | High |
Yields are estimated based on typical outcomes for similar bromo-substituted N-heterocycles and may require optimization.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[9] This reaction transforms the aryl bromide into a valuable benzonitrile intermediate.
Experimental Protocol (Adapted for this compound):
-
Combine this compound (1.0 equiv), a cyanide source such as Zn(CN)₂ (0.6-0.8 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a ligand (e.g., dppf or XPhos, 4-10 mol%) in a reaction vessel.
-
Add a dry solvent like DMF or DMA.
-
Degas the mixture and heat under an inert atmosphere at 80-120 °C.
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation: Representative Cyanation Reactions
| Cyanide Source | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
| Zn(CN)₂ | Pd₂(dba)₃/dppf | DMF | 120 | 75-90 |
| K₄[Fe(CN)₆] | Pd(OAc)₂/XPhos | DMA | 100 | 70-85 |
Yields are estimated based on typical outcomes for similar bromo-substituted N-heterocycles and may require optimization.
Nucleophilic Aromatic Substitution (SNA r)
While palladium-catalyzed reactions are generally preferred, the bromine atom on the benzimidazole ring can potentially undergo nucleophilic aromatic substitution (SNA r). However, this reaction is typically challenging on unactivated aryl halides.[10] For SNA r to be efficient, the aromatic ring usually requires strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions relative to the leaving group to stabilize the intermediate Meisenheimer complex.
The benzimidazole ring system is electron-rich, and the methyl group at the 1-position is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, forcing conditions would be required for SNA r on this compound.
Potential Conditions for SNA r:
-
Nucleophiles: Strong nucleophiles such as alkoxides (e.g., sodium methoxide) or amides (e.g., sodium amide).
-
Solvents: High-boiling polar aprotic solvents like DMSO or DMF.
-
Temperature: High temperatures, often exceeding 150 °C.
-
Catalysis: Copper-catalyzed versions of these reactions, known as the Ullmann condensation, can facilitate the coupling of amines or alcohols at lower temperatures than the uncatalyzed SNA r reaction.
Given the likely low reactivity, yields for direct SNA r are expected to be poor to moderate, with significant potential for side reactions. The Ullmann condensation would be a more viable approach for C-N or C-O bond formation via a substitution-type pathway.
Conclusion
The bromine atom of this compound is a highly versatile functional group, primarily serving as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions provide reliable and high-yielding pathways to a diverse array of 6-substituted-1-methyl-1H-benzo[d]imidazole derivatives. These methods are characterized by their mild conditions and broad functional group tolerance, making them ideal for applications in drug discovery and materials science. In contrast, classical nucleophilic aromatic substitution is expected to be challenging due to the electronic nature of the benzimidazole ring system, though copper-catalyzed Ullmann-type reactions may offer a viable alternative. The strategic use of the reactions outlined in this guide allows researchers to fully exploit the synthetic potential of this important building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of arenediazonium salts and Suzuki- Miyaura cross-coupling reaction in microreactors [ouci.dntb.gov.ua]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 10. benchchem.com [benchchem.com]
Commercial Availability and Synthetic Utility of 6-Bromo-1-methyl-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic applications of 6-Bromo-1-methyl-1H-benzo[d]imidazole (CAS No. 53484-16-5). This versatile heterocyclic compound serves as a crucial building block in the development of novel pharmaceutical agents and functional materials. This document is intended to be a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial chemical suppliers. It is typically offered in research quantities, ranging from milligrams to several grams. For larger quantities, inquiries with the suppliers are generally required. The purity of the commercially available compound is typically reported to be in the range of 96-97%.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Website | Purity | Available Quantities |
| CymitQuimica | --INVALID-LINK-- | 97% | 100mg, 250mg, 500mg, 1g, 5g, 10g |
| Amerigo Scientific | --INVALID-LINK-- | High Quality | Inquire for details |
| Chem-Impex | --INVALID-LINK-- | ≥ 96% (HPLC) | Inquire for details |
| BLDpharm | --INVALID-LINK-- | Inquire for details | Inquire for details |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, characterization, and use in chemical reactions.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 53484-16-5 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [2] |
| Appearance | Solid, cream-colored or yellow powder | [2][3] |
| Melting Point | 126-128 °C | [3] |
| Purity | ≥ 96-97% | [1][2] |
| Solubility | No specific data available. Likely soluble in polar organic solvents like dichloromethane and methanol. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 4-bromo-2-methylaminoaniline.[3]
Step 1: Reduction of a Nitroaniline Precursor (Illustrative)
While the direct starting material is 4-bromo-2-methylaminoaniline, this intermediate is often prepared by the reduction of a corresponding nitro compound. A general procedure for such a reduction is as follows:
-
Materials: 4-bromo-N-methyl-2-nitroaniline, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol.
-
Procedure:
-
Dissolve the 4-bromo-N-methyl-2-nitroaniline (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (approximately 2-3 equivalents) portion-wise to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Treat the residue with water and a base (e.g., 1N sodium hydroxide) to precipitate the product and neutralize the acidic tin salts.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2-methylaminoaniline.
-
Step 2: Cyclization to form the Benzimidazole Ring
-
Materials: 4-bromo-2-methylaminoaniline, Trimethyl orthoformate, p-Toluenesulfonic acid, Toluene, Dichloromethane, Methanol.
-
Procedure:
-
Dissolve the crude 4-bromo-2-methylaminoaniline (1 equivalent) in toluene.
-
Add trimethyl orthoformate (approximately 1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a mixture of dichloromethane and methanol (e.g., 95:5 v/v).
-
Combine the fractions containing the product and evaporate the solvent to obtain this compound as a solid.[3]
-
Visualized Workflows and Logical Relationships
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Role as a Versatile Synthetic Intermediate
This compound is not typically involved in biological signaling pathways itself but is a valuable precursor for synthesizing biologically active molecules. The bromo-substituent provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups.
References
An In-depth Technical Guide to N-Ethylnorpentylone (Ephylone)
CAS Number: 53484-16-5 (Note: This CAS number has also been associated with 6-Bromo-1-methyl-1H-benzo[d]imidazole. This guide focuses on N-Ethylnorpentylone, also known as Ephylone, a compound extensively studied in scientific literature.)
Chemical Name: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one
N-Ethylnorpentylone, commonly known as ephylone, is a synthetic cathinone and stimulant drug developed in the 1960s.[1][2] It belongs to the phenethylamine drug class and is structurally and pharmacologically similar to other schedule I substances like cathinone, methcathinone, and MDMA.[3] Ephylone has gained attention in recent years as a novel psychoactive substance (NPS) and has been associated with emergency department visits and fatal overdoses.[3]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C14H19NO3 | [3] |
| Molecular Weight | 249.31 g/mol | [3] |
| Appearance | Powder or crystalline solid | [2] |
| CAS Number | 727641-67-0 (primary), 53484-16-5 (also assigned) | [3] |
Safety and Hazard Data
Ephylone is not approved for medical use in the United States and is classified as a Schedule I substance by the Drug Enforcement Administration (DEA), indicating a high potential for abuse and no currently accepted medical use.[4]
Human Health Effects:
-
Psychomotor Stimulant Effects: Users exhibit effects such as agitation, paranoia, tachycardia (increased heart rate), and sweating.[2]
-
Adverse Effects: Misuse has been associated with diaphoresis, insomnia, mydriasis (dilated pupils), hyperthermia, vomiting, disorientation, inconsistent speech, cardiac arrest, respiratory failure, coma, and death.[3]
-
Intoxications: Clinical case reports have documented serious cardiovascular and neurological side-effects which can be fatal.[5]
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
IF ON SKIN: Wash with plenty of water.[6]
-
Store in a well-ventilated place. Keep container tightly closed.[6]
Pharmacology and Mechanism of Action
Ephylone is a psychomotor stimulant that primarily affects monoamine neurotransmission.[2][3] Its mechanism of action involves the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in the extracellular levels of these neurotransmitters in the brain and periphery.[3][5]
Monoamine Transporter Inhibition
In vitro studies using rat brain synaptosomes have shown that ephylone is a potent inhibitor of DAT and NET, and to a lesser extent, SERT.[5]
| Transporter | IC50 (nM) |
| DAT | 37 |
| NET | 105 |
| SERT | 383 |
Source: Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed[5]
This potent blockade of dopamine and norepinephrine transporters is believed to be the primary mechanism underlying its stimulant effects.[5]
Signaling Pathway
The following diagram illustrates the mechanism of action of Ephylone at the synaptic cleft.
Caption: Mechanism of action of Ephylone at the synapse.
Experimental Protocols
In Vitro Monoamine Transporter Activity Assay
Objective: To determine the potency of N-ethylnorpentylone at inhibiting the uptake of dopamine, norepinephrine, and serotonin by their respective plasma membrane transporters.
Methodology:
-
Synaptosome Preparation: Rat brain synaptosomes are prepared as a source of monoamine transporters.
-
Radioligand Uptake Assay:
-
Synaptosomes are incubated with radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of N-ethylnorpentylone.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Uptake is terminated by rapid filtration.
-
The amount of radioactivity taken up by the synaptosomes is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of N-ethylnorpentylone that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is calculated.[5]
-
Synthesis of N-Ethylnorpentylone Hydrochloride
Objective: To synthesize N-ethylnorpentylone hydrochloride for use as a reference standard and for characterization studies.
Methodology:
-
Bromination: The starting material, 1-(1,3-benzodioxol-5-yl)-1-pentanone, is treated with bromine to form the α-brominated precursor, 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone. This reaction typically yields a quantitative amount of the product.
-
Amination: The α-brominated precursor is then reacted with ethylamine in a suitable solvent, such as tetrahydrofuran, to produce the free base of N-ethylnorpentylone.
-
Salt Formation: The resulting free base is treated with ethereal hydrogen chloride or methanolic hydrogen chloride to form the hydrochloride salt. The choice of solvent can lead to the formation of different polymorphs.
-
Purification and Characterization: The final product is purified, and its identity and purity are confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), Fourier-transform Raman spectroscopy (FT-Raman), powder X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), electrospray ionization-tandem mass spectrometry (ESI-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.[7]
Caption: Synthetic pathway for N-Ethylnorpentylone HCl.
Metabolism
Metabolic studies of N-ethylnorpentylone have been conducted using human liver microsomes (HLM). The primary metabolic pathway involves the reduction of the beta-ketone to an alcohol, forming the most prominent metabolite. This metabolite is considered a suitable biomarker for confirming N-ethylnorpentylone ingestion.[8]
Caption: Primary metabolic pathway of Ephylone.
Conclusion
N-Ethylnorpentylone (ephylone) is a potent synthetic cathinone with significant stimulant properties mediated by its inhibition of dopamine and norepinephrine transporters. Its abuse poses serious health risks, including fatal intoxications. Understanding its pharmacology, metabolism, and synthesis is crucial for forensic and clinical toxicology, as well as for informing public health and regulatory responses to the emergence of novel psychoactive substances. Further research is needed to fully elucidate the long-term effects and dependence potential of this compound.
References
- 1. N-Ethylpentylone - Wikipedia [en.wikipedia.org]
- 2. N-ethylnorpentylone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Pentylone | C13H17NO3 | CID 60208608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Identification of polymorphism in ethylone hydrochloride: synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Initial Screening of 6-Bromo-1-methyl-1H-benzo[d]imidazole in Cellular Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial cellular screening of 6-Bromo-1-methyl-1H-benzo[d]imidazole, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document extrapolates its potential biological activities based on the well-documented effects of structurally similar benzimidazole derivatives. We present detailed protocols for a panel of foundational cellular assays essential for preliminary screening, including cytotoxicity, apoptosis, and cell cycle analysis. Furthermore, this guide includes hypothesized signaling pathways and experimental workflows, visualized through diagrams, to provide a robust framework for the investigation of this compound and its analogues in a drug discovery context.
Introduction
Benzimidazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[1][2][3][4][5] The specific compound, this compound, serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features suggest potential as a modulator of critical cellular processes. An initial screening in relevant cellular assays is the crucial first step in elucidating its biological activity and therapeutic potential.
This guide outlines a systematic approach to the initial in vitro evaluation of this compound, focusing on assays to determine its effects on cell viability, programmed cell death, and cell cycle progression.
Potential Biological Activities and Data Presentation
While direct quantitative data for this compound is limited, studies on closely related bromo-substituted benzimidazole derivatives provide insights into its likely biological effects. These compounds have demonstrated notable activity in cancer cell lines. For the purpose of this guide, we will consider hypothetical data based on published results for analogous compounds to illustrate how findings would be presented.
Cytotoxicity Screening
The initial assessment of a novel compound typically involves evaluating its cytotoxic (cell-killing) effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 15.5 |
| HL60 | Acute Promyelocytic Leukemia | 28.2 |
| THP-1 | Acute Monocytic Leukemia | 22.7 |
| HeLa | Cervical Cancer | 35.1 |
| HCT-116 | Colon Cancer | 18.9 |
| MCF-7 | Breast Cancer | 25.6 |
| HepG2 | Liver Cancer | 30.4 |
Note: These values are hypothetical and for illustrative purposes, based on data for structurally related compounds.[1][6]
Apoptosis Induction
Compounds that exhibit cytotoxicity are often further investigated to determine if they induce apoptosis, a form of programmed cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells.
Table 2: Hypothetical Apoptosis Induction in HCT-116 Cells Treated with this compound for 24 Hours
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 10 | 75.8 ± 2.1 | 15.3 ± 1.8 | 5.4 ± 0.9 | 3.5 ± 0.6 |
| 25 | 40.1 ± 3.5 | 38.6 ± 2.9 | 15.7 ± 2.1 | 5.6 ± 1.1 |
| 50 | 15.9 ± 2.8 | 45.2 ± 3.3 | 30.1 ± 2.7 | 8.8 ± 1.5 |
Note: Data are presented as mean ± standard deviation and are hypothetical.
Cell Cycle Analysis
Anticancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Propidium iodide staining of cellular DNA followed by flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 3: Hypothetical Cell Cycle Distribution in HCT-116 Cells Treated with this compound for 24 Hours
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.3 ± 2.2 | 20.1 ± 1.7 | 24.6 ± 1.9 |
| 10 | 58.9 ± 2.5 | 15.4 ± 1.4 | 25.7 ± 2.0 |
| 25 | 30.7 ± 1.9 | 10.2 ± 1.1 | 59.1 ± 3.1 |
| 50 | 20.5 ± 1.6 | 8.7 ± 0.9 | 70.8 ± 3.8 |
Note: Data are presented as mean ± standard deviation and are hypothetical, suggesting a potential G2/M phase arrest.
Experimental Protocols
Detailed methodologies for the key cellular assays are provided below.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[6][7]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis with the desired concentrations of this compound. Include negative (untreated) and positive controls.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2][6][8]
Propidium Iodide Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.[1][3][4][5][9]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the initial screening of a novel compound like this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. kumc.edu [kumc.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The functionalization of the benzimidazole ring system is a critical step in the development of novel and more potent drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the benzimidazole core.[1]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-1-methyl-1H-benzo[d]imidazole with arylboronic acids. This reaction is a key transformation for the synthesis of 6-aryl-1-methyl-1H-benzo[d]imidazole derivatives, which are of significant interest in drug discovery programs. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make the Suzuki-Miyaura coupling an indispensable tool for generating molecular diversity.[2][3]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or its ester.[1][3][4] The reaction proceeds via a catalytic cycle that consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.[4]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex, a process that is typically facilitated by a base.[4]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired biaryl product and regenerating the palladium(0) catalyst.[4]
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially when working with nitrogen-containing heterocycles like benzimidazoles, which can sometimes inhibit the catalyst.[1][5]
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)[1][6]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%) or other suitable phosphine ligand[1][5]
-
Potassium carbonate (K₂CO₃) (2.0 equivalents) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)[5][6]
-
1,4-Dioxane (anhydrous)[1]
-
Water (degassed)[1]
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1][2]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[2]
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the ligand, and add them to the reaction flask under a stream of inert gas.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.[1][2]
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[1][6]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.[2][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[2][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1][2]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to afford the pure 6-aryl-1-methyl-1H-benzo[d]imidazole.[7]
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of various bromo-N-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-dioxane/water | 80-100 | N/A | High |
| 4-Bromoanisole | Methyl 3-boronobenzoate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 2-Bromopyridine | Methyl 3-boronobenzoate | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 88 |
| 1-Bromo-4-nitrobenzene | Methyl 3-boronobenzoate | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 6-Bromoisoquinoline-1-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-100 | 2-24 | N/A |
Visualizations
Caption: A general workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 6-Bromo-1-methyl-1H-benzo[d]imidazole, a key intermediate in the synthesis of various biologically active compounds. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse amine functionalities at the 6-position is crucial for the development of novel therapeutics.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine product and regenerate the active Pd(0) catalyst.[2]
Data Presentation
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing the best results for N-heterocyclic substrates.[3]
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 4-Methoxyaniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 88-96 |
| Benzylamine | BrettPhos Pd G3 | LHMDS | THF | 80 | 12 | 82-90 |
| Cyclohexylamine | XPhos Pd G3 | K₃PO₄ | Toluene | 100 | 18 | 75-85 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 12-24 | 90-98 |
| Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 16 | 88-95 |
| N-Methylaniline | XPhos Pd G3 | LHMDS | THF | 80 | 12 | 85-92 |
| Diethylamine | BrettPhos Pd G3 | NaOtBu | Toluene | 100 | 18 | 78-88 |
Note: The use of pre-formed palladium precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) can often lead to more reproducible results.[3]
Experimental Protocols
The following are generalized procedures for the Buchwald-Hartwig amination of this compound. It is crucial that all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
Protocol 1: General Procedure using a Palladium Precatalyst
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M concentration) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (12-24 h).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-1-methyl-1H-benzo[d]imidazole derivative.[4]
Protocol 2: Procedure for In Situ Catalyst Generation
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1 mol% or Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), the base (e.g., K₃PO₄, 2.0 equiv.), and this compound (1.0 equiv.) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox (if applicable). If not using a glovebox, evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed solvent, followed by the amine (1.2 equiv.).
-
Reaction and Workup: Follow steps 4-8 from Protocol 1.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 6-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its structural and electronic properties enable effective interactions with biological targets, particularly the ATP-binding site of protein kinases.[1][3] 6-Bromo-1-methyl-1H-benzo[d]imidazole is a versatile building block for the synthesis of novel kinase inhibitors. The bromine atom at the 6-position serves as a crucial synthetic handle for diversification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This allows for the strategic introduction of various aryl and heteroaryl moieties to explore the solvent-exposed regions of the kinase active site. The methyl group at the N-1 position can enhance metabolic stability and modulate the physicochemical properties of the final compounds, potentially improving their pharmacokinetic profiles.[1]
This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from the this compound scaffold, with a focus on targeting key kinases such as VEGFR-2 and p38 MAPK.
Application Note 1: Synthesis of Potential VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[4][5] The benzimidazole core serves as an effective scaffold for developing potent VEGFR-2 inhibitors.[6]
General Synthetic Workflow
The primary strategy for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction, which efficiently forms a C-C bond between the benzimidazole and an aryl/heteroaryl boronic acid.[1][7][8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.[1][7]
Materials:
-
This compound (1.0 equivalent)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.[1]
-
Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/water, 4:1 v/v).[7]
-
Heat the reaction mixture to reflux (80-100 °C) and monitor its progress by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature and quench with water.[7]
-
Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the desired 6-substituted-1-methyl-1H-benzo[d]imidazole derivative.
Quantitative Data: VEGFR-2 Inhibitory Activity
The table below summarizes the inhibitory activity of various reported benzimidazole-based compounds against VEGFR-2, providing a benchmark for newly synthesized derivatives.
| Compound ID / Reference | Structure / Key Features | VEGFR-2 IC₅₀ (nM) | Citation |
| Sunitinib (Reference) | Approved Drug | 2.0 - 9.0 | [4] |
| Compound 5 | Quinazoline-benzenesulfonamide hybrid | 240 | [4] |
| Compound 47 | Isatin–thiazolidinone derivative | 85.8 | [4] |
| Compound 12l | Benzoxazole derivative | 97.38 | [9] |
Note: Data is compiled from multiple sources for structurally related heterocyclic inhibitors. Experimental conditions may vary.
VEGFR-2 Signaling Pathway
The diagram below illustrates a simplified signaling cascade initiated by VEGF binding to VEGFR-2, and the point of inhibition.
Application Note 2: Synthesis of Potential p38 MAPK Inhibitors
The p38 Mitogen-Activated Protein Kinase (MAPK) family plays a central role in regulating the production of pro-inflammatory cytokines and is implicated in various diseases, including cancer and chronic inflammatory conditions.[10][11][12] Consequently, p38 MAPK is an attractive therapeutic target, and benzimidazole derivatives have been developed as potent inhibitors.[13]
Synthesis and Protocol
The synthesis of p38 MAPK inhibitors from this compound follows the same versatile Suzuki-Miyaura cross-coupling protocol detailed in Application Note 1. By selecting appropriate aryl or heteroaryl boronic acids, researchers can design and synthesize novel compounds targeting the p38 MAPK active site.
Quantitative Data: p38 MAPK Inhibitory Activity
The table below presents IC₅₀ values for several known p38 MAPK inhibitors, which can serve as a reference for evaluating new compounds derived from the 6-bromo-1-methyl-benzimidazole scaffold.
| Compound ID / Reference | Structure / Key Features | p38α MAPK IC₅₀ (nM) | Citation |
| SB 202190 | Pyridinyl-imidazole based | 50 | [11] |
| Doramapimod (BIRB 796) | Allosteric inhibitor | 38 | [11] |
| Compound 11k | Indazole-carboxamide derivative | 3370 | [14] |
Note: Data is compiled from multiple sources for known p38 MAPK inhibitors. Experimental conditions may vary.
p38 MAPK Signaling Pathway
This diagram shows a simplified overview of the p38 MAPK signaling pathway, which is typically activated by cellular stress and inflammatory cytokines.
General Workflow and Evaluation Protocols
Overall Discovery Workflow
The discovery of novel kinase inhibitors is a multi-step process that integrates chemical synthesis with biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Anticancer Agents from 6-Bromo-1-methyl-1H-benzo[d]imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from 6-Bromo-1-methyl-1H-benzo[d]imidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. By leveraging the reactivity of the bromine atom, a variety of aryl and heteroaryl moieties can be introduced at the 2-position via palladium-catalyzed cross-coupling reactions, yielding a library of compounds for anticancer screening.
Synthesis of 2-Aryl-6-bromo-1-methyl-1H-benzo[d]imidazoles
A robust and versatile method for the synthesis of 2-substituted-6-bromo-1-methyl-1H-benzo[d]imidazoles is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the benzimidazole core and an aryl boronic acid.
Synthetic Workflow
Caption: Synthetic workflow for 2-Aryl-6-bromo-1-methyl-1H-benzo[d]imidazoles.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2 mmol, 2.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degassing: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.).
-
Reaction: Reflux the reaction mixture at 80-90°C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-aryl-6-bromo-1-methyl-1H-benzo[d]imidazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Evaluation
The synthesized compounds are evaluated for their cytotoxic effects against various human cancer cell lines. The following protocols outline standard assays for determining cell viability, apoptosis induction, and cell cycle distribution.
Experimental Workflow for Anticancer Screening
Application Notes and Protocols for 6-Bromo-1-methyl-1H-benzo[d]imidazole in Neurological Disorder Research
Disclaimer: Direct experimental data on the application of 6-Bromo-1-methyl-1H-benzo[d]imidazole in neurological disorder research is limited in publicly available literature. The following application notes and protocols are based on the well-established neuropharmacological potential of the broader class of benzimidazole derivatives and structurally related analogs. These notes are intended to provide a conceptual framework and practical guidance for researchers investigating this specific compound.
Application Notes
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1] Derivatives of benzimidazole have garnered significant interest in the field of neurological disorders due to their diverse biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. This compound, as a specific derivative, holds potential for investigation in several areas of neurodegenerative disease research.
Potential Therapeutic Applications:
-
Alzheimer's Disease (AD): Benzimidazole derivatives have been extensively explored as inhibitors of key enzymes implicated in the pathogenesis of AD.[2] These include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1).[2] By inhibiting AChE and BChE, these compounds can increase the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy for symptomatic relief in AD. Inhibition of BACE1, a crucial enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), can reduce the production of neurotoxic amyloid-β (Aβ) peptides, a core pathological hallmark of AD. The bromo and methyl substitutions on the benzimidazole core of this compound may influence its binding affinity and selectivity for these enzymatic targets.
-
Parkinson's Disease (PD): The pathology of Parkinson's disease involves the progressive loss of dopaminergic neurons and is associated with oxidative stress and neuroinflammation.[3][4] Benzimidazole derivatives have demonstrated neuroprotective effects in preclinical models of PD by scavenging free radicals, reducing oxidative stress, and modulating inflammatory pathways.[3][4][5] Some derivatives also exhibit inhibitory activity against monoamine oxidase-B (MAO-B), an enzyme that metabolizes dopamine.[3][6] Inhibition of MAO-B can increase dopamine levels in the brain, providing symptomatic relief. The potential antioxidant and MAO-B inhibitory properties of this compound warrant investigation in the context of PD.
-
Neuroinflammation: Chronic neuroinflammation is a common feature of many neurodegenerative diseases. Certain benzimidazole derivatives have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and regulating inflammatory signaling pathways.[5][7] The potential of this compound to mitigate neuroinflammatory processes could be a valuable therapeutic avenue.
Data Presentation
The following tables summarize the inhibitory activities of various benzimidazole derivatives against key enzymes in neurological disorders, providing a reference for potential efficacy ranges.
Table 1: Inhibitory Activity of Benzimidazole Derivatives against Cholinesterases
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Ricobendazole | AChE | 123.02 nM | [8] |
| Thiabendazole | BChE | 64.26 nM | [8] |
| Benzimidazole-based thiosemicarbazide analog 1c | AChE | 0.60 ± 0.05 µM | [8] |
| Benzimidazole Schiff base analog 2e | AChE | 0.60 ± 0.05 µM | [8] |
| Benzimidazole Schiff base analog 2e | BChE | 2.20 ± 0.10 µM |[8] |
Table 2: Inhibitory Activity of Benzimidazole Derivatives against other Neurological Targets
| Compound | Target Enzyme/Process | IC50 Value | Reference |
|---|---|---|---|
| Benzimidazole derivative 3h | MAO-B | Similar to selegiline and rasagiline | [3][6] |
| Benzimidazole-acridine derivative | CDK5 | Potent inhibition with nitro group at C5 | [7] |
| 2-phenyl-1H-benzo[d]imidazole derivative 33 | 17β-HSD10 | 1.65 ± 0.55 μM | [7] |
| Benzimidazole derivatives | BACE1 | nM range |[2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route.[9]
Materials:
-
4-bromo-2-methylaminoaniline
-
Trimethyl orthoformate
-
Toluene
-
p-toluenesulfonic acid
-
Ethanol
-
Stannous chloride dihydrate
-
1N Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane/methanol (95/5) eluent
Procedure:
-
Reduction of Nitro Group (if starting from a nitro precursor): A solution of the starting nitro compound (e.g., 5-Bromo-2-nitro-phenyl)-methyl-amine) in ethanol is treated with stannous chloride dihydrate and refluxed for 4 hours. The mixture is then concentrated, and the residue is treated with water and 1N sodium hydroxide solution. The product, 4-bromo-2-methylaminoaniline, is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated.
-
Cyclization: Dissolve the resulting 4-bromo-2-methylaminoaniline in toluene.
-
Add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a dichloromethane/methanol (95/5) eluent.
-
The final product, this compound, is obtained as a cream-colored powder.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method.[10]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil or Galanthamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a general method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.[11][12][13][14]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in the appropriate medium in a CO₂ incubator at 37°C.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin (e.g., H₂O₂) for a duration sufficient to induce significant cell death in the control group (e.g., 30 minutes to 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium containing the neurotoxin and test compound.
-
Add fresh medium containing MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A higher cell viability in the presence of the test compound indicates a neuroprotective effect.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of the toxicological and inhibitory effects of some benzimidazole agents on acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 53484-16-5 [chemicalbook.com]
- 10. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of neuroprotective effects of newly synthesized benzimidazolium salt against neurotoxicity in differentiated SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
step-by-step synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazole from 4-bromo-2-methylaminoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazole, a key building block in medicinal chemistry and drug development. The synthesis commences with the readily available 4-bromo-2-nitroaniline, which undergoes N-methylation followed by reduction of the nitro group to yield the intermediate 4-bromo-2-methylaminoaniline. Subsequent acid-catalyzed cyclization with an orthoformate affords the target benzimidazole. This protocol is designed to be a comprehensive guide, offering clear experimental procedures, data presentation, and visual aids to ensure reproducibility and success in the laboratory.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-ulcer, anthelmintic, antimicrobial, antiviral, and anticancer properties. The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The synthetic route outlined herein is an adaptation of the well-established Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid derivative. In this protocol, we utilize trimethyl orthoformate as the one-carbon source for the cyclization step.
Chemical Reaction Pathway
The overall synthetic pathway from 4-bromo-2-nitroaniline to this compound is depicted below. The process involves three key transformations: N-methylation of the amino group, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of N-Methyl-4-bromo-2-nitroaniline
-
Materials: 4-Bromo-2-nitroaniline, Methyl iodide (CH₃I), Sodium hydride (NaH) or another suitable base, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 4-bromo-2-nitroaniline in anhydrous DMF, add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes at the same temperature.
-
Slowly add methyl iodide to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 4-Bromo-2-methylaminoaniline
-
Materials: N-Methyl-4-bromo-2-nitroaniline, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, 1N Sodium hydroxide (NaOH) solution, Dichloromethane.
-
Procedure:
-
Dissolve N-Methyl-4-bromo-2-nitroaniline (e.g., 5 g, 21.6 mmol) in ethanol (200 ml).[1]
-
To this solution, add stannous chloride dihydrate (9.8 g, 43 mmol) in portions.[1]
-
Heat the mixture to reflux and maintain for 4 hours.[1]
-
After completion, concentrate the reaction mixture under reduced pressure.[1]
-
Treat the residue with water (200 ml) and neutralize with 1N sodium hydroxide solution (100 ml).[1]
-
Extract the product with dichloromethane.[1]
-
Dry the combined organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-bromo-2-methylaminoaniline.[1]
-
Step 3: Synthesis of this compound
-
Materials: 4-Bromo-2-methylaminoaniline, Toluene, Trimethyl orthoformate (HC(OCH₃)₃), p-Toluenesulfonic acid (p-TsOH), Dichloromethane, Methanol.
-
Procedure:
-
Dissolve the crude 4-bromo-2-methylaminoaniline from the previous step in toluene (50 ml).[1]
-
Add trimethyl orthoformate (2.6 ml, 24 mmol) and a catalytic amount of p-toluenesulfonic acid (0.2 g).[1]
-
Heat the mixture to reflux for 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography, eluting with a mixture of dichloromethane and methanol (e.g., 95:5) to yield this compound as a cream-colored powder.[1]
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from N-Methyl-4-bromo-2-nitroaniline.
| Parameter | Step 2: Reduction | Step 3: Cyclization |
| Starting Material | N-Methyl-4-bromo-2-nitroaniline | 4-Bromo-2-methylaminoaniline |
| Reagents | SnCl₂·2H₂O | Trimethyl orthoformate, p-TsOH |
| Molar Equivalents | Starting Material: 1, SnCl₂·2H₂O: ~2 | Starting Material: 1, Trimethyl orthoformate: ~1.1 |
| Solvent | Ethanol | Toluene |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4 hours | 2 hours |
| Product | 4-Bromo-2-methylaminoaniline | This compound |
| Reported Yield | Not isolated, used directly in the next step | 54.74% (over two steps)[1] |
| Melting Point | - | 126-128 °C[1] |
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Figure 2: Experimental workflow for the synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate precautions.
-
Acids and bases used in this synthesis are corrosive. Handle with care.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps, researchers can efficiently produce this valuable intermediate for further use in drug discovery and development projects. The provided data and visual aids are intended to facilitate a clear understanding of the process and ensure successful replication of the synthesis.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-Bromo-1-methyl-1H-benzo[d]imidazole. The functionalization of the benzimidazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1] Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of diverse benzimidazole derivatives, enabling the construction of carbon-carbon and carbon-nitrogen bonds.[2][3] This guide covers key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.
General Experimental Workflow
A typical workflow for the functionalization of this compound involves reaction setup under an inert atmosphere, the reaction itself, followed by work-up, purification, and analysis of the final product.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or its ester) and an organic halide.[3][4][5] This reaction is highly valued for its mild conditions and tolerance of a broad range of functional groups, making it ideal for the synthesis of biaryl compounds.[4][6][7]
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[6][8]
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | High |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 16 | High[4] |
| 3 | (3-Aminophenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 110 | 18 | Moderate |
| 4 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF | 90 | 12 | High[4] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1][9]
-
Catalyst and Ligand Addition : In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask.[1][9]
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask via syringe.[1]
-
Degassing : Seal the flask and degas the reaction mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes.[1]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][9]
-
Work-up : Upon completion, cool the reaction mixture to room temperature and quench with water.[1]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1][4]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10][11] This method is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.[11][12] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being most effective.[9][10]
Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | 16 | High[10] |
| 2 | Aniline | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | 18 | High[10] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 12 | High |
| 4 | Indole | Pd(OAc)₂ (3) | Josiphos (6) | Cs₂CO₃ | Dioxane | 120 | 24 | Moderate |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst, 2 mol%).[10]
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[10]
-
Solvent and Base Addition : Add anhydrous solvent (e.g., THF, 5 mL) via syringe. Then, add the base (e.g., LiHMDS, 1 M solution in THF, 2.0 mmol, 2.0 equiv.) dropwise to the stirred reaction mixture.[10]
-
Reaction : Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-120 °C).[9][10] Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up : Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[10]
-
Extraction and Purification : Extract the product with an organic solvent, combine the organic layers, wash, dry, and concentrate. Purify the crude product by column chromatography.[13]
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[14][15] This reaction is a powerful tool for the synthesis of substituted alkenes.[15]
Quantitative Data: Representative Heck Reactions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | High |
| 2 | Styrene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 80 | 16 | High |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | Moderate |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (2) | - | Et₃N | Toluene | 110 | 12 | High |
Experimental Protocol: Heck Reaction
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 equiv.) and the alkene (1.5 equiv.) in a suitable solvent (e.g., DMF or acetonitrile).
-
Base and Catalyst Addition : Add the base (e.g., Et₃N, 2.0 equiv.) to the solution. Degas the mixture by bubbling an inert gas through it for 15-20 minutes. Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) to the reaction mixture under an inert atmosphere.
-
Reaction : Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.
-
Work-up and Purification : Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][16]
Quantitative Data: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT | 6 | High[2] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 50 | 12 | High[2] |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 60 | 8 | High |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 70 | 10 | Moderate |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).[2]
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas.[2]
-
Solvent, Base, and Alkyne Addition : Add an anhydrous solvent, such as THF or DMF (5 mL), followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.[2]
-
Reaction : Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Benzimidazole Core of 6-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 6-bromo-1-methyl-1H-benzo[d]imidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The functionalization of this core, particularly at the 6-position, is a key strategy for the development of novel drug candidates with enhanced potency and selectivity.[3][4] This document outlines robust palladium-catalyzed cross-coupling methodologies for the derivatization of this compound.
General Experimental Workflow
A typical workflow for the functionalization of this compound involves reaction setup under an inert atmosphere, followed by heating, work-up, and purification.
Caption: General experimental workflow for cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][5] This method is valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids.[1][6]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-substituted N-heterocycles. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | High | [6] |
| 2-bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | 1,4-dioxane/water | RT-100 | - | [1][7] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | - | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[1]
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.[1]
-
Add the solvent system, for example, a mixture of dioxane (4 mL) and water (1 mL), to the flask.[1]
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[6][7]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[8][9] This reaction is highly versatile, with a broad substrate scope and functional group tolerance, making it a powerful tool in medicinal chemistry.[8][10]
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromo-substituted N-heterocycles.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Reference |
| 6-bromo-1H-indazole | Secondary Amine | RuPhos precatalyst (2) | RuPhos | LiHMDS | THF | 65 | [10] |
| Aryl Bromide | Aromatic/Heterocyclic Amine | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos | NaOt-Bu | Toluene | 100-120 | [11] |
| 2-bromo-1-methyl-1H-benzo[d]imidazole | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | Xantphos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 | [4] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.1 - 1.3 equivalents)
-
Palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide (NaOt-Bu), 1.2-1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).[4][10]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[10]
-
Add the anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.[4]
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.[4]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[4]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Note 3: Cyanation for Introduction of a Nitrile Group
Palladium-catalyzed cyanation is an effective method for converting aryl bromides into the corresponding nitriles. Nitriles are valuable synthetic intermediates that can be converted into various functional groups. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advancement in this area.[12]
Data Presentation: Representative Cyanation Reactions
The following table summarizes typical reaction conditions for the cyanation of aryl bromides.
| Aryl Halide | Cyanating Agent | Catalyst | Ligand | Solvent | Temp (°C) | Reference |
| Aryl Bromide | K₄[Fe(CN)₆] | Pd(OAc)₂ | dppf | DMF | 120-140 | [4][12] |
| Aryl Bromide | Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMA | 120 | [12] |
| Aryl Bromide | KCN | CuI (co-catalyst) | Pd(PPh₃)₄ | Toluene | 100 | [9] |
Experimental Protocol: Cyanation
This protocol describes a general method for the cyanation of this compound using K₄[Fe(CN)₆].
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.3 - 0.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (if required)
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMAc)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol) and K₄[Fe(CN)₆] (0.4 mmol).[4]
-
Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (3-5 mol%).[4]
-
Add an anhydrous, polar aprotic solvent like DMF (3-5 mL).[4] An additive like Na₂CO₃ may be required.[4]
-
Degas the mixture and heat under an inert atmosphere at 120-140 °C for 12-24 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.[4]
Biological Significance and Potential Signaling Pathways
Benzimidazole derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][13] Functionalized benzimidazoles can act as inhibitors of various enzymes and receptors. For instance, 2-aryl substituted benzimidazoles have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making them potential anticancer agents.[4] Other derivatives have shown activity as kinase inhibitors, topoisomerase inhibitors, or bromodomain and extra-terminal domain (BET) inhibitors.[2][14][15]
Illustrative Signaling Pathway: Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway by a functionalized benzimidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hurawalhi.com [hurawalhi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 13. isca.me [isca.me]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the gram-scale synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazole, a valuable building block in medicinal chemistry and pharmaceutical research. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability.
Overview
The synthesis of this compound is a multi-step process commencing from the commercially available starting material, 4-bromo-2-methylaniline. The overall synthetic strategy involves the nitration of the starting material, followed by N-methylation, reduction of the nitro group, and subsequent cyclization to form the benzimidazole core. This application note provides two primary protocols for the final cyclization step.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound and its immediate precursor.
Table 1: Synthesis of Intermediate 2 (4-Bromo-N1-methyl-2-nitroaniline)
| Parameter | Value |
| Starting Material | 4-Bromo-2-nitroaniline |
| Key Reagents | Methyl iodide, Sodium hydride |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | High |
Table 2: Synthesis of this compound (Protocol 1) [1]
| Parameter | Value |
| Starting Material | 4-bromo-2-methylaminoaniline |
| Key Reagents | Trimethyl orthoformate, p-toluenesulfonic acid |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 2 hours |
| Typical Yield | 54.74% |
| Purity Assessment | Silica gel column chromatography |
| Final Product Form | Cream-colored powder |
| Melting Point | 126-128 °C |
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially hazardous reagents and solvents.[2][3]
-
Handling of Reagents:
-
Brominated compounds: Handle with care as they can be irritants. Avoid skin and eye contact.[4]
-
Sodium hydride: A highly reactive and flammable solid. Handle under an inert atmosphere (e.g., nitrogen or argon). Reacts violently with water.
-
Trimethyl orthoformate: Flammable liquid and irritant.
-
Stannous chloride dihydrate: Corrosive and may cause burns.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[4]
Synthesis of Intermediate 1: (5-Bromo-2-nitrophenyl)-methyl-amine
A common precursor for the synthesis of this compound is (5-Bromo-2-nitrophenyl)-methyl-amine. The synthesis of this intermediate is a crucial first step.
Synthesis of Intermediate 2: 4-bromo-2-methylaminoaniline
The reduction of the nitro group in (5-Bromo-2-nitrophenyl)-methyl-amine yields the key diamine intermediate.
Protocol:
-
To a solution of (5-Bromo-2-nitrophenyl)-methyl-amine (5 g, 21.6 mmol) in ethanol (200 ml), add stannous chloride dihydrate (9.8 g, 43 mmol) portion-wise.[1]
-
Heat the mixture to reflux and maintain for 4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.[1]
-
To the residue, add water (200 ml) and 1N sodium hydroxide solution (100 ml) to neutralize the mixture.[1]
-
Extract the product with dichloromethane (3 x 100 ml).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2-methylaminoaniline. This intermediate is often used in the next step without further purification.
Gram-Scale Synthesis of this compound (Protocol 1)
This protocol utilizes trimethyl orthoformate as the cyclizing agent.[1]
Materials:
-
4-bromo-2-methylaminoaniline (crude from the previous step, ~21.6 mmol)
-
Toluene (50 ml)
-
Trimethyl orthoformate (2.6 ml, 24 mmol)[1]
-
p-Toluenesulfonic acid (0.2 g)[1]
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 4-bromo-2-methylaminoaniline in toluene (50 ml) in a round-bottom flask equipped with a reflux condenser.[1]
-
Add trimethyl orthoformate (2.6 ml, 24 mmol) and p-toluenesulfonic acid (0.2 g) to the solution.[1]
-
Heat the mixture to reflux and maintain for 2 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the toluene.[1]
-
Purify the residue by silica gel column chromatography, eluting with a mixture of dichloromethane and methanol (95:5).[1]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a cream-colored powder.[1]
-
Dry the product under vacuum. The expected yield is approximately 2.5 g (54.74%).[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gram-scale synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Use of Benzimidazole Scaffolds in the Development of BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the benzimidazole chemical scaffold, a class of compounds including molecules such as 6-Bromo-1-methyl-1H-benzo[d]imidazole, in the discovery and development of potent and selective Bromodomain and Extra-Terminal (BET) domain inhibitors. This document includes summaries of biological activity, detailed experimental protocols for inhibitor characterization, and visualizations of key pathways and workflows.
While this compound is recognized as a versatile chemical intermediate in pharmaceutical synthesis, this document focuses on the broader, well-documented class of benzimidazole-based BET inhibitors for which extensive biological data and methodologies are publicly available.[1][2] The benzimidazole structure is a privileged chemotype in medicinal chemistry, known for its metabolic stability and synthetic accessibility, making it an effective scaffold for the discovery of novel bromodomain ligands.[3]
Introduction to BET Proteins as Therapeutic Targets
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[4] They recognize and bind to acetylated lysine residues on histone tails and other proteins through their tandem N-terminal bromodomains (BD1 and BD2).[3] This interaction tethers transcriptional machinery to chromatin, promoting the expression of genes involved in cell cycle progression, proliferation, and inflammation. Dysregulation of BET protein activity is strongly implicated in various diseases, particularly cancer and inflammatory conditions, making them compelling therapeutic targets.[4] Small molecule inhibitors that competitively bind to the bromodomain pockets can displace BET proteins from chromatin, leading to the suppression of key oncogenes like MYC and providing a promising avenue for therapeutic intervention.[5]
BET Protein Signaling Pathway
BET proteins, most notably BRD4, act as scaffolds to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and enhancers. This recruitment leads to the phosphorylation of RNA Polymerase II, initiating productive transcriptional elongation. Inhibition of the bromodomain-acetyllysine interaction with a small molecule inhibitor prevents this cascade, resulting in transcriptional repression.
Application of Benzimidazole Derivatives in BET Inhibitor Design
The benzimidazole scaffold has been successfully employed to generate potent and, notably, selective BET inhibitors. By modifying substitution patterns on the benzimidazole core, medicinal chemists can tune the affinity and selectivity of compounds for different bromodomains.
Case Study 1: Benzo[d]imidazole-6-sulfonamides with BD1 Selectivity
Researchers have successfully used a bioisosteric replacement strategy, substituting an azobenzene moiety with a more stable benzimidazole ring, to develop novel BET inhibitors.[3][6] This led to the discovery of a series of benzo[d]imidazole-6-sulfonamides that exhibit a preferential affinity for the first bromodomain (BD1) over the second (BD2) across the BET family. Compound 9a from this series demonstrated good binding potency and improved metabolic stability, highlighting the utility of this scaffold.[3]
Case Study 2: 6-Isoxazolylbenzimidazoles as Potent BRD4 Inhibitors
Another successful approach involved the synthesis of simple 1-substituted 5- and 6-isoxazolyl-benzimidazoles. Compounds from this series were shown to be potent inhibitors of BRD4(1) with significant selectivity over the related bromodomain of CREB-binding protein (CBP).[4] The most potent compound, 28a , displayed an IC50 of 180 nM for BRD4(1). The 6-isoxazolyl regioisomers were generally more potent against BRD4(1) than the 5-substituted versions, providing valuable structure-activity relationship (SAR) insights.[4]
Quantitative Data of Representative Benzimidazole-Based BET Inhibitors
The following tables summarize the biological activity of representative benzimidazole-based compounds, demonstrating their potency and selectivity.
Table 1: Inhibitory Activity of Benzo[d]imidazole-6-sulfonamide Derivatives against BET Bromodomains (TR-FRET Assay) [3]
| Compound | BRD2-BD1 IC50 (μM) | BRD2-BD2 IC50 (μM) | BRD3-BD1 IC50 (μM) | BRD3-BD2 IC50 (μM) | BRD4-BD1 IC50 (μM) | BRD4-BD2 IC50 (μM) |
| 9a | 0.22 | >100 | 0.16 | >100 | 0.25 | 43.1 |
| 9c | 0.40 | >100 | 0.22 | >100 | 0.38 | >100 |
| 9h | 0.13 | 11.2 | 0.08 | 10.3 | 0.12 | 2.5 |
| 9i | 0.18 | 14.8 | 0.11 | 11.5 | 0.15 | 3.3 |
Data extracted from Cipriano et al. (2022). Values represent the concentration required to inhibit 50% of bromodomain binding activity.
Table 2: Affinity of 6-Isoxazolylbenzimidazole Derivatives for BRD4(1) and CBP Bromodomains [4]
| Compound | BRD4(1) pIC50 | BRD4(1) IC50 (nM) | CBP pIC50 | Selectivity (BRD4 vs CBP) |
| 23b | 6.0 | 1000 | <4.5 | >32-fold |
| 24b | 6.2 | 630 | <4.5 | >50-fold |
| 27b | 6.4 | 400 | <4.5 | >79-fold |
| 28a | 6.7 | 180 | <4.7 | >100-fold |
Data extracted from Hewings et al. (2013). pIC50 is the negative log of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols
Characterizing novel BET inhibitors requires a suite of biochemical and cellular assays to determine potency, selectivity, target engagement, and functional effects.
Objective: To quantify the binding affinity of a test compound to an isolated BET bromodomain by measuring the disruption of an interaction between the bromodomain and an acetylated histone peptide ligand.
Materials:
-
Recombinant His-tagged or GST-tagged BET bromodomain protein (e.g., BRD4-BD1).
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).
-
Terbium (Tb)-labeled anti-tag antibody (Donor, e.g., anti-GST).
-
Dye-labeled streptavidin (Acceptor, e.g., d2 or APC).
-
Test compound (e.g., benzimidazole derivative) serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
384-well low-volume microplates (e.g., white, non-binding).
-
Plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in assay buffer. Dispense 5 µL of each dilution into the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the equivalent DMSO concentration (negative control) or a known pan-BET inhibitor like JQ1 (positive control).
-
Protein-Ligand Preparation: Prepare a mix containing the BET bromodomain protein and the biotinylated histone peptide in assay buffer at 2x the final desired concentration.
-
Dispensing: Add 5 µL of the protein-ligand mix to each well containing the test compound.
-
Detection Reagent Preparation: Prepare a mix containing the Tb-labeled antibody and the dye-labeled streptavidin in assay buffer at 2x the final desired concentration.
-
Dispensing: Add 10 µL of the detection reagent mix to each well. The final assay volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader. Measure the fluorescence emission at the donor wavelength (e.g., 620 nm for Terbium) and the acceptor wavelength (e.g., 665 nm for APC).
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Objective: To measure the binding affinity of a test compound to a specific BET bromodomain protein within intact, living cells.[3]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding the target BET bromodomain fused to NanoLuc® luciferase (e.g., BRD4-BD1-Nluc).
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer specific for the BET bromodomain.
-
Test compound serially diluted in DMSO.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
96-well white assay plates.
-
Luminometer capable of measuring filtered luminescence (e.g., 460 nm for donor and >600 nm for acceptor).
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-BET bromodomain expression vector according to the manufacturer's protocol.
-
Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Seed the cells into a 96-well white plate at an appropriate density (e.g., 2 x 10^4 cells/well).
-
Tracer and Compound Addition:
-
Prepare a 2x working solution of the NanoBRET™ Tracer in Opti-MEM at a concentration predetermined by an initial tracer titration experiment (typically near its EC50 value).
-
Add the 2x Tracer solution to the cells.
-
Immediately add the test compound dilutions to the wells. The final DMSO concentration should be kept constant (e.g., 0.1%).
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Equilibration: Equilibrate the plate to room temperature for approximately 15 minutes.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor as per the manufacturer's instructions. Add this solution to all wells.
-
Measurement: Read the plate within 10 minutes on a luminometer equipped with appropriate filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
Correct the BRET ratios by subtracting the background ratio from vehicle-only control wells.
-
Plot the corrected BRET ratio against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Objective: To determine the effect of a BET inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line known to be sensitive to BET inhibition (e.g., MV4-11, Kasumi-1).
-
Complete cell culture medium.
-
Test compound serially diluted.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear tissue culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole-based inhibitor in complete medium. Replace the old medium with 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary retrosynthetic approaches. The optimal route often depends on the availability and cost of starting materials.
-
Route A: Cyclization of a Pre-functionalized Diamine. This is often the preferred route for regiochemical control. It starts with a phenylenediamine already containing the methylamino and bromo substituents, followed by cyclization to form the imidazole ring.
-
Route B: Post-cyclization Modification. This route involves first synthesizing the 1-methyl-1H-benzo[d]imidazole core and then introducing the bromine atom via electrophilic aromatic substitution. This can sometimes lead to issues with regioselectivity.
Q2: My overall yield is very low. What are the most common critical steps to investigate?
A2: Low yields in this multi-step synthesis can typically be attributed to three main areas:
-
Inefficient Cyclization: The condensation reaction to form the benzimidazole ring may be incomplete or form significant side products.
-
Poorly Controlled Bromination: The bromination step can produce a mixture of mono-, poly-brominated products, and isomers, making purification difficult and lowering the yield of the desired product.[1][2]
-
Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, neutralization, and final purification steps like recrystallization or column chromatography.[3]
Q3: I am seeing multiple spots on my TLC after bromination. What are they likely to be?
A3: Multiple spots indicate the formation of side products. Common impurities include:
-
Unreacted Starting Material: 1-methyl-1H-benzo[d]imidazole.
-
Polybrominated Products: Dibromo- or even tribromo-benzimidazoles can form if an excess of the brominating agent is used or if the reaction conditions are too harsh.[2]
-
Isomers: Depending on the reaction conditions, bromination could potentially occur at other positions on the benzene ring, although the 6-position is electronically favored.
-
N-Brominated Products: While less common in protic solvents, substitution on the imidazole nitrogen can occur.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Benzimidazole Ring Formation Step
This section troubleshoots the cyclization of a substituted o-phenylenediamine (e.g., 4-bromo-N¹-methylbenzene-1,2-diamine) with a one-carbon source like formic acid.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely using Thin Layer Chromatography (TLC). Extend the reflux time if starting material is still present. Consider using microwave irradiation, which has been shown to reduce reaction times and improve yields in similar syntheses.[1][4] |
| Harsh Reaction Conditions | Traditional methods often use strong acids (HCl, PPA) and high heat, which can cause degradation.[5][6] Consider milder conditions or alternative catalysts. |
| Starting Material Purity | Ensure the o-phenylenediamine starting material is pure. Impurities can interfere with the cyclization. If starting with a nitro-aniline precursor, ensure the reduction to the diamine is complete. |
| Oxidation of Diamine | o-Phenylenediamines can be sensitive to air oxidation. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the starting material. |
Problem 2: Low Yield or Complex Mixture After Bromination Step
This section addresses issues arising from the electrophilic bromination of 1-methyl-1H-benzo[d]imidazole.
| Possible Cause | Suggested Solution |
| Polybromination | This is a very common side reaction.[2] Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents).[1] Add the brominating agent slowly and at a low temperature (e.g., 0-5 °C) to improve selectivity.[1] |
| Poor Regioselectivity | The choice of brominating agent and solvent is critical. Using a milder agent like N-Bromosuccinimide (NBS) often provides better control than elemental bromine (Br₂).[2] Using a protic solvent like acetic acid can help direct the substitution to the benzene ring rather than the nitrogen atoms.[2] |
| Benzylic Bromination | If using NBS, radical-initiated bromination of the N-methyl group is a possible side reaction. Ensure the reaction is performed in the dark and without any radical initiators.[2] |
| Difficult Work-up | Unreacted bromine must be quenched after the reaction is complete. Add a saturated solution of sodium thiosulfate until the orange/brown color of bromine disappears.[1] |
Problem 3: Significant Product Loss During Purification
This guide focuses on issues encountered during the isolation of the final product.
| Possible Cause | Suggested Solution |
| Low Recovery from Recrystallization | The chosen solvent may be suboptimal. Test solubility in various solvent systems to find one where the product is highly soluble when hot and poorly soluble when cold.[3] Use a minimal amount of hot solvent for dissolution and allow for slow cooling to maximize crystal formation.[3] |
| Product Fails to Crystallize | The presence of impurities can inhibit crystallization, resulting in an oil.[3] If recrystallization fails, column chromatography is the recommended alternative. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Poor Separation on Column Chromatography | The eluent system is not optimized. Use TLC to find a solvent system (e.g., petroleum ether/ethyl acetate or dichloromethane/methanol) that gives the desired product an Rf value of approximately 0.2-0.4 for good separation.[3] |
Experimental Protocols
Protocol A: Synthesis via Cyclization of 4-Bromo-N¹-methylbenzene-1,2-diamine
This protocol is based on the general principle of benzimidazole synthesis from o-phenylenediamines.[7][8]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-N¹-methylbenzene-1,2-diamine (1.0 eq.) in formic acid (10 volumes).
-
Cyclization: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (approx. 10 volumes).
-
Neutralization: Slowly neutralize the solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8 and a precipitate forms.[1][8]
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude this compound.
-
Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.[3][8]
Protocol B: Synthesis via Bromination of 1-methyl-1H-benzo[d]imidazole
This protocol is adapted from general methods for the bromination of benzimidazole rings.[1][2]
-
Reaction Setup: Suspend 1-methyl-1H-benzo[d]imidazole (1.0 eq.) in glacial acetic acid in a round-bottom flask. Cool the mixture in an ice bath to 0-5 °C.
-
Bromination: Add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Pour the reaction mixture into ice water. Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the solution is colorless.
-
Neutralization and Extraction: Neutralize the mixture with a suitable base (e.g., ammonium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).[9]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from unreacted starting material and polybrominated side products.[3]
Comparative Data
The following table summarizes expected yields for different synthetic strategies based on literature reports for analogous compounds. Actual yields may vary.
| Route | Key Transformation | Typical Reagents | Reported Yield Range | Reference |
| A | Cyclization | 4-bromo-N¹-methylbenzene-1,2-diamine, Formic Acid | 65-90% | Adapted from[5][7] |
| B | Bromination | 1-methyl-1H-benzo[d]imidazole, Br₂ in Acetic Acid | 50-75% | Adapted from[1][2] |
| Alternative | Cyclization | (5-Bromo-2-nitrophenyl)methylamine, Fe/HCOOH | 60-85% | Adapted from[9][10] |
Visualized Workflows
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting workflow for diagnosing and resolving low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
preventing over-bromination side reactions in benzimidazole synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in the synthesis of brominated benzimidazoles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you prevent over-bromination and other side reactions, thereby optimizing your synthetic outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the bromination of benzimidazole and its derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Brominated Product | 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. 2. Insufficient Activation: The benzimidazole ring may not be sufficiently activated for electrophilic substitution. 3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 1. Use freshly recrystallized NBS or a new bottle of the reagent. 2. If using a deactivated benzimidazole derivative, consider using a stronger brominating agent or a Lewis acid catalyst to enhance reactivity. 3. Gradually increase the reaction temperature and monitor the progress by TLC. For some reactions, gentle heating or performing the reaction at room temperature overnight may be optimal.[1] 4. For radical bromination with NBS, less polar solvents like CCl₄ or acetonitrile are often effective.[2] For electrophilic bromination, polar solvents like acetic acid or DMF may be used, but be cautious of side reactions.[3][4] |
| Formation of Multiple Brominated Products (Poor Regioselectivity) | 1. Highly Reactive Brominating Agent: Molecular bromine (Br₂) is a strong brominating agent that can lead to multiple substitutions. 2. Reaction Conditions Favoring Polysubstitution: High temperatures and prolonged reaction times can increase the likelihood of over-bromination. | 1. Switch to a milder brominating agent like NBS to achieve better control over the reaction.[5] 2. Carefully control the stoichiometry of the brominating agent, using 1.0-1.1 equivalents for mono-bromination. Lowering the reaction temperature can also improve selectivity.[5] |
| Over-bromination (Di- or Tri-brominated Products Dominate) | 1. Excess of Brominating Agent: Using a significant excess of the brominating agent will drive the reaction towards polybromination. 2. Highly Activated Benzimidazole Ring: Electron-donating groups on the benzimidazole ring increase its reactivity, making it more susceptible to over-bromination. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of more highly brominated products. | 1. Reduce the amount of the brominating agent to one equivalent or slightly less.[5] 2. Protect the benzimidazole nitrogen with an electron-withdrawing group (e.g., acetyl or Boc) to moderate the ring's reactivity.[6] 3. Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed or the desired mono-brominated product is maximized.[5] |
| Presence of Unwanted Side Products (e.g., Ring Bromination at Unexpected Positions) | 1. Use of a Highly Polar Solvent: Polar solvents can sometimes favor competing ring bromination at different positions.[5] 2. Unprotected N-H Group: The presence of a free N-H group can lead to a mixture of N-brominated and C-brominated products, or influence the regioselectivity of C-bromination. | 1. Switch to a less polar solvent to potentially disfavor competing ring bromination pathways.[5] 2. Protect the benzimidazole nitrogen to prevent N-bromination and direct C-bromination to the desired position. |
| Starting Material Decomposition | 1. Harsh Reaction Conditions: High temperatures or the use of strong acids can lead to the decomposition of sensitive benzimidazole derivatives. | 1. Employ milder reaction conditions. Consider using a milder brominating agent and a lower reaction temperature. If an acid catalyst is necessary, use it in catalytic amounts. |
Frequently Asked Questions (FAQs)
Q1: Why is over-bromination a common problem in benzimidazole synthesis?
A1: The benzimidazole ring system is generally electron-rich, making it highly susceptible to electrophilic aromatic substitution. This high reactivity can make it difficult to control the extent of bromination, often leading to the formation of di-, tri-, or even tetra-brominated products. The presence of the nitrogen atoms in the imidazole ring further activates the benzene portion of the molecule towards electrophilic attack.
Q2: How can I achieve selective mono-bromination of benzimidazole?
A2: Achieving selective mono-bromination requires careful control of the reaction conditions. Key strategies include:
-
Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂) often provides better selectivity.[5]
-
Stoichiometry: Carefully controlling the stoichiometry of the brominating agent to a 1:1 molar ratio with the benzimidazole substrate is crucial.
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetic product.[1]
-
N-Protection: Protecting the benzimidazole nitrogen with an electron-withdrawing group, such as an acetyl or Boc group, can deactivate the ring system and allow for more controlled bromination.[6]
Q3: What is the role of the solvent in controlling bromination?
A3: The solvent can significantly influence the outcome of the bromination reaction.
-
Polar Solvents (e.g., Acetic Acid, DMF): These are often used for electrophilic brominations. However, highly polar solvents can sometimes promote over-bromination or lead to side reactions.[3][5] There are also safety concerns with using DMF with brominating agents at elevated temperatures.[3]
-
Non-polar Solvents (e.g., Carbon Tetrachloride, Acetonitrile): These are commonly used for radical brominations with NBS.[2] Acetonitrile is a good alternative to the more hazardous carbon tetrachloride.[2]
Q4: Should I use a catalyst for the bromination of benzimidazole?
A4: The use of a catalyst depends on the reactivity of your specific benzimidazole substrate and the brominating agent.
-
Activated Benzimidazoles: For benzimidazoles with electron-donating substituents, a catalyst is often not necessary.
-
Deactivated Benzimidazoles: For substrates with electron-withdrawing groups, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) may be required to facilitate the reaction with a weaker electrophile like NBS.[7]
Q5: How can I purify the desired mono-brominated product from over-brominated byproducts?
A5: Purification can often be achieved using standard laboratory techniques:
-
Column Chromatography: This is the most common method for separating compounds with different polarities. A carefully selected solvent system can effectively separate mono-brominated products from di- and poly-brominated byproducts.
-
Recrystallization: If the desired product is a solid and has significantly different solubility characteristics from the impurities, recrystallization can be an effective purification method.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be employed.[8][9]
Experimental Protocols
Protocol 1: Selective Mono-bromination of Benzimidazole using NBS
This protocol describes a general procedure for the selective mono-bromination of an unprotected benzimidazole at the 5(6)-position using N-Bromosuccinimide.
Materials:
-
Benzimidazole
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add benzimidazole (1.0 eq).
-
Dissolve the benzimidazole in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted bromine.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-brominated benzimidazole.
Protocol 2: Bromination of N-Acetyl-benzimidazole
This protocol is for the bromination of benzimidazole after protecting the nitrogen with an acetyl group to control reactivity and improve selectivity.
Part A: Acetylation of Benzimidazole
-
Dissolve benzimidazole (1.0 eq) in a suitable solvent such as absolute ethanol.
-
Add acetic anhydride (2.0 eq) to the solution.
-
Reflux the reaction mixture for 2-3 hours.[5]
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated N-acetyl-benzimidazole by filtration, wash with water, and dry.
Part B: Bromination of N-Acetyl-benzimidazole
-
Dissolve the N-acetyl-benzimidazole (1.0 eq) from Part A in a suitable solvent (e.g., acetic acid).
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench the excess bromine.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Part C: Deacetylation
-
The purified N-acetyl-bromobenzimidazole can be deacetylated by heating in an acidic or basic aqueous solution to yield the free bromobenzimidazole.
Visualizations
Caption: A troubleshooting workflow for addressing over-bromination.
Caption: Factors influencing the selectivity of benzimidazole bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. ijeas.org [ijeas.org]
- 6. Bromination of 1(9) H -2,3-dihydroimidazo[1,2- a ]benzimidazole and its N -derivatives - Sochnev - Russian Journal of General Chemistry [gynecology.orscience.ru]
- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
purification of crude 6-Bromo-1-methyl-1H-benzo[d]imidazole by column chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude 6-Bromo-1-methyl-1H-benzo[d]imidazole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase and column setup for purifying this compound? A1: Silica gel (60-120 mesh or 230-400 mesh) is the most common stationary phase for the column chromatography of substituted benzimidazoles. A standard glass column with a diameter and length appropriate for the scale of the crude product is recommended. The loading capacity of silica gel is typically 1-5% of its weight, meaning for 1 gram of crude material, you should use at least 20-100 grams of silica gel.
Q2: How do I select the right solvent system (eluent)? A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.[1] For benzimidazole derivatives, common starting solvent systems include mixtures of petroleum ether/ethyl acetate or ethyl acetate/methanol.[1] It is crucial to perform TLC analysis with several solvent ratios to find the optimal system that provides good separation between your product and any impurities.
Q3: How should I monitor the purification process? A3: The purification should be monitored by collecting fractions and analyzing them using TLC.[1] Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude starting material. After developing and visualizing the plate (e.g., under a UV lamp), combine the fractions that contain the pure product.
Q4: My purified product is still colored. How can I remove the color? A4: Colored impurities are common in benzimidazole syntheses, often due to oxidation of starting materials.[2] If colored impurities co-elute with your product, you can try treating a solution of the crude product with activated charcoal before chromatography.[1] A subsequent recrystallization step after the column may also be necessary to remove residual colored impurities.[1]
Q5: Can I use an alternative to silica gel if my compound appears to be degrading on the column? A5: Yes, if you suspect your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[3] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (degradation products) have appeared.[3]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column. | The eluent polarity is too low.[1] | Gradually increase the polarity of the eluent system. For example, if using a 9:1 hexane:ethyl acetate mixture, switch to 8:2, then 7:3, and so on. A gradient elution from low to high polarity is often effective.[1] |
| Product elutes too quickly (with the solvent front). | The eluent polarity is too high.[1] | Start with a much less polar solvent system. If using pure ethyl acetate, try a mixture of hexane or petroleum ether with ethyl acetate.[1] |
| Poor separation of product and impurities (co-elution). | The chosen solvent system does not have sufficient selectivity.[2] | Test a different combination of solvents using TLC. Sometimes adding a small percentage of a third solvent (e.g., triethylamine for basic compounds, or methanol for more polarity) can improve separation. |
| Streaking or tailing of the product band on the column. | The compound is interacting too strongly with the silica gel (common for polar or basic compounds).[1] The sample was overloaded or loaded improperly. | Add a small amount of a modifier to your eluent, such as triethylamine (~0.1-1%) to suppress interaction with acidic silica sites. Ensure the crude sample is concentrated into a narrow band at the top of the column before eluting.[4] |
| Low recovery of the purified product. | The compound may have degraded on the column.[3] The compound may be too dilute in the collected fractions to be detected easily.[3] | Test for silica gel stability before running the column.[3] Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[3][5] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This is a general protocol and should be adapted based on TLC analysis of the crude mixture.
1. Stationary Phase Preparation:
- Prepare a slurry of silica gel in the initial, least polar eluent determined by your TLC analysis.
- Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.[1]
2. Sample Loading (Dry Loading Method - Recommended):
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).[4]
- Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
- Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1][4]
- Carefully add this silica-adsorbed sample to the top of the prepared column.[1]
3. Elution:
- Gently add the eluent to the column, taking care not to disturb the top surface.
- Begin elution with the starting low-polarity solvent system. If a gradient elution is needed, gradually increase the percentage of the more polar solvent.[1]
4. Fraction Collection and Analysis:
- Collect the eluting solvent in a series of numbered test tubes or flasks.[1]
- Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]
5. Isolation:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
optimizing reaction conditions for N-arylation of 6-Bromo-1-methyl-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-arylation of 6-Bromo-1-methyl-1H-benzo[d]imidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of this compound, offering systematic solutions to improve reaction outcomes.
Problem: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure an inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction setup to prevent catalyst deactivation.[1][2] Use a freshly opened bottle of palladium catalyst or precatalyst. The quality of the catalyst is crucial for the reaction's success. |
| Poor Quality of Reagents | Use anhydrous and degassed solvents, as trace amounts of water and oxygen can significantly hinder the reaction.[3] Ensure the amine and aryl halide are pure. Impurities can poison the catalyst. |
| Suboptimal Ligand Choice | Ligand selection is critical and often substrate-dependent.[3] For N-heterocycles like benzimidazoles, sterically hindered and electron-rich phosphine ligands such as XPhos or BrettPhos are often effective.[3][4] Screen different ligands to find the optimal one for your specific substrate combination. |
| Incorrect Base | The choice and strength of the base are crucial.[1] Strong bases like NaOtBu or LHMDS often lead to higher yields.[3] However, for some substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable.[5] The solubility of the base in the reaction solvent is also an important factor. |
| Inappropriate Reaction Temperature | Most N-arylation reactions require heating, typically between 80-120 °C.[5] If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to product decomposition or side reactions.[6] |
Problem: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | This side reaction, where the aryl halide is reduced, can compete with the desired C-N coupling.[3] Using bulky phosphine ligands can often suppress this pathway.[3] Lowering the reaction temperature might also be beneficial.[1] |
| Homocoupling of Aryl Halide | The formation of biaryl impurities can occur, especially at higher temperatures. Optimizing the catalyst-to-ligand ratio and reaction temperature can minimize this side reaction. |
| Product Decomposition | The desired N-arylated product might be unstable under the reaction conditions.[2] Monitor the reaction progress by TLC or LC-MS to check for product degradation over time and avoid unnecessarily long reaction times.[2][6] |
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for the N-arylation of this compound: Palladium or Copper?
Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann-type) systems can be effective for the N-arylation of benzimidazoles.[5] Palladium catalysis often offers a broader substrate scope and higher yields with bulky ligands.[4] Copper-catalyzed reactions can be more cost-effective but may require higher temperatures and specific ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).[5][7] The optimal choice depends on the specific arylating agent and available resources.
Q2: My arylating agent is an aryl chloride. Why is the reaction not working well?
Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations because the C-Cl bond is stronger, making the initial oxidative addition step more difficult.[3] To improve reactivity with aryl chlorides, consider using more electron-rich and sterically demanding ligands, higher reaction temperatures, and longer reaction times.[3] If possible, switching to the corresponding aryl bromide or iodide will likely result in a more efficient reaction.[3]
Q3: How do I choose the right solvent for the reaction?
Anhydrous, degassed aprotic polar solvents are typically used. Toluene and dioxane are common choices for both palladium and copper-catalyzed N-arylations.[3][5] The solvent should be able to dissolve the reactants and the base to a reasonable extent.[8]
Q4: What is the best work-up procedure to purify my N-arylated product?
After cooling the reaction to room temperature, a typical work-up involves diluting the mixture with a solvent like ethyl acetate and filtering through a pad of celite to remove the catalyst and inorganic salts.[3][5] The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.[3][5] The crude product is usually purified by flash column chromatography on silica gel.[5]
Q5: Can I perform this reaction open to the air?
No, these reactions are sensitive to oxygen and moisture, which can deactivate the catalyst.[2] It is crucial to use proper inert atmosphere techniques, such as a nitrogen or argon blanket, and anhydrous, degassed solvents.[2]
Optimization of Reaction Conditions: Data Summary
The selection of reaction parameters can significantly impact the yield of the N-arylation. The following table summarizes optimization data for similar Buchwald-Hartwig reactions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | K₃PO₄ or NaOtBu | Toluene or Dioxane | 80-110 | 8-16 | 75-98 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | ~100 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | Low Conversion |
| CuI | DMEDA | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 110-120 | 12-24 | 70-95 |
| CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Toluene or Dioxane | 110-120 | 12-24 | 70-95 |
Data compiled from studies on similar benzimidazole and N-heterocycle arylations.[4][5]
Experimental Protocols
Below are representative protocols for palladium and copper-catalyzed N-arylation reactions that can be adapted for this compound.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is adapted from established procedures for the N-arylation of bromo-benzimidazoles.[3][4]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium precatalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., 2 mol %), ligand (if not using a precatalyst, e.g., 4 mol %), and the base (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
This protocol is adapted from established procedures for the copper-catalyzed N-arylation of benzimidazoles.[5]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-Dimethylethylenediamine (DMEDA) or 1,10-phenanthroline)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (e.g., 10 mol %), and the base (2.0 mmol).
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
Add the ligand (e.g., 20 mol %) to the reaction mixture via syringe.
-
Seal the vessel and stir the mixture at 110-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: A workflow for optimizing N-arylation reaction conditions.
Caption: The catalytic cycle of a Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Solubility of 6-Bromo-1-methyl-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges of 6-Bromo-1-methyl-1H-benzo[d]imidazole in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My compound is not dissolving in water or buffer. What are the initial troubleshooting steps?
If you are facing solubility issues, consider the following initial steps:
-
pH Adjustment: The solubility of benzimidazole derivatives can be pH-dependent.[3][4] Attempt to dissolve the compound in acidic or basic solutions. A trial with a range of pH values (e.g., pH 2, 7, and 9) is recommended.
-
Co-solvents: Introduce a water-miscible organic co-solvent.[5][6] Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase the concentration.
-
Heating and Agitation: Gently heating the solution while stirring can help increase the rate of dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.
Q3: What are more advanced techniques if initial steps fail to improve solubility?
For persistent solubility challenges, several advanced formulation strategies can be employed:
-
Surfactants: The use of non-ionic surfactants like Polysorbate 80 (Tween 80) can aid in solubilization by forming micelles that encapsulate the hydrophobic drug molecule.[7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[7][8][9] Hydroxypropyl-β-cyclodextrin is a commonly used derivative.
-
Solid Dispersions: This technique involves dispersing the drug in a solid matrix, often a polymer, to enhance its dissolution rate.[10][11][12] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[13]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity and saturation solubility.[14][15][16]
Q4: Are there any specific excipients that are recommended for improving the solubility of benzimidazole derivatives?
Based on studies with similar compounds, the following excipients have shown promise:
-
Polymers for Solid Dispersions: Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) have been used to enhance the solubility of albendazole, a benzimidazole derivative.[17]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin has been shown to significantly increase the solubility of albendazole and fenbendazole.[8]
-
Hydrotropic Agents: Urea, sodium citrate, and sodium benzoate have been investigated as hydrotropic agents to improve the solubility of albendazole.[17]
Troubleshooting Guides
Problem: Compound precipitates out of solution upon standing.
This issue often indicates that a supersaturated solution was initially formed, which is not stable over time.
Logical Troubleshooting Flow:
Caption: Troubleshooting precipitation issues.
Problem: Low and inconsistent results in cell-based assays.
Poor aqueous solubility can lead to low bioavailability in in vitro models, resulting in variability.
Experimental Workflow for Improving Assay Consistency:
Caption: Workflow for consistent in-vitro assays.
Data Presentation
The following tables provide a template for organizing experimental data when testing different solubilization methods. Researchers can adapt these tables to record their own findings.
Table 1: Solubility of this compound in Different pH Buffers
| pH of Aqueous Buffer | Observed Solubility (µg/mL) | Comments |
| 2.0 | ||
| 4.5 | ||
| 7.4 | ||
| 9.0 |
Table 2: Effect of Co-solvents on the Solubility of this compound in Water
| Co-solvent | Concentration (% v/v) | Observed Solubility (µg/mL) |
| Ethanol | 10 | |
| 20 | ||
| Propylene Glycol | 10 | |
| 20 | ||
| PEG 400 | 10 | |
| 20 |
Table 3: Enhancement of Aqueous Solubility using Different Excipients
| Excipient | Concentration (% w/v) | Observed Solubility (µg/mL) | Fold Increase |
| Polysorbate 80 | 1 | ||
| 2 | |||
| HP-β-Cyclodextrin | 5 | ||
| 10 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired aqueous media (e.g., buffers of different pH).
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This method is suitable for laboratory-scale preparation of solid dispersions to enhance solubility.
-
Polymer and Drug Solution: Weigh an appropriate amount of a carrier polymer (e.g., PVP K30) and this compound. Dissolve both components in a suitable common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept as low as possible to prevent degradation.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure drug.
Signaling Pathway Visualization (Illustrative)
While the direct signaling pathways of this compound may be under investigation, many benzimidazole derivatives are known to interact with various cellular targets. The following diagram illustrates a generic signaling pathway that could be relevant for a benzimidazole-based compound under investigation as a kinase inhibitor.
Caption: Generic kinase inhibition pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Solubilizer Excipients - Protheragen [protheragen.ai]
- 8. scielo.br [scielo.br]
- 9. Benzimidazole loaded β-cyclodextrin as a novel anti-corrosion system; coupled experimental/computational assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. scispace.com [scispace.com]
- 17. internationaljournal.org.in [internationaljournal.org.in]
identifying and removing impurities in 6-Bromo-1-methyl-1H-benzo[d]imidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis and purification of 6-Bromo-1-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process. The first step is the formation of the benzimidazole core, followed by a bromination step. An alternative is to start with a pre-brominated phenylenediamine derivative. One plausible route begins with the reaction of 4-bromo-2-methylaminoaniline with trimethyl orthoformate.[1]
Q2: What are the most common impurities I should expect?
Common impurities can include:
-
Unreacted starting materials: Such as 4-bromo-2-methylaminoaniline.
-
Over-brominated products: This can include various di-bromo or even tri-bromo derivatives.[2]
-
Positional isomers: Depending on the reaction conditions, bromination could occur at other positions on the benzimidazole ring.
-
N-brominated products: Although less common in protic solvents, N-bromination can occur under certain conditions.[3]
-
Byproducts from side reactions: For instance, if using N-bromosuccinimide (NBS) for bromination, succinimide will be a byproduct.[3]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.[3][4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[3][5]
Q4: What are the recommended methods for purifying the final product?
The most common and effective purification techniques are recrystallization and column chromatography over silica gel.[2][6] The choice between these methods will depend on the types and quantities of impurities present.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure starting materials are pure and dry. - Increase reaction time and continue to monitor by TLC until the starting material is consumed.[2] - Gradually increase the reaction temperature, while monitoring for the formation of side products.[3] |
| Incorrect Stoichiometry | - Verify the accurate measurement and stoichiometry of all reactants and reagents.[2] |
| Ineffective Brominating Agent | - If using NBS or bromine, ensure it is fresh and has been stored correctly to maintain its reactivity.[2] |
| Product Loss During Work-up | - During aqueous washes and extractions, ensure the pH of the aqueous phase is adjusted to minimize the solubility of the product.[2] - Use an appropriate organic solvent for extraction in which your product has high solubility.[2] |
Problem 2: Presence of Multiple Products (Impure Sample)
| Possible Cause | Suggested Solution |
| Over-bromination | - Carefully control the stoichiometry of the brominating agent; avoid a large excess.[2] - Perform the reaction at a lower temperature to enhance selectivity.[3] - Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further bromination.[3] |
| Formation of Isomers | - Optimize reaction conditions such as solvent and temperature to favor the formation of the desired isomer.[2] |
| N-Bromination | - Use a protic solvent like acetic acid to favor bromination on the benzene ring. The protonation of the imidazole nitrogen deactivates it towards electrophilic attack.[3] |
| Benzylic Bromination | - If using NBS, avoid radical initiators (like AIBN or benzoyl peroxide) and exposure to UV light to prevent bromination of the methyl group. Perform the reaction in the dark.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of similar benzimidazole derivatives.[1]
-
Reduction of Precursor: In a round-bottom flask, dissolve 4-bromo-1-methyl-2-nitroaniline in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise to the solution.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction and concentrate under reduced pressure.
-
To the residue, add water and adjust the pH to be basic using a 1N sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-methylaminoaniline.
-
Cyclization: Dissolve the crude 4-bromo-2-methylaminoaniline in toluene.
-
Add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a dichloromethane/methanol (95/5) eluent to obtain this compound.[1]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle into a uniform packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., petroleum ether/ethyl acetate) and gradually increase the polarity.[7]
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[7]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent that dissolves the compound when hot but not when cold.[7]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[7]
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.[7]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[7]
Quantitative Data
Table 1: Analytical Methods for Purity Assessment
| Parameter | HPLC | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity.[5] | Direct measurement of analyte concentration against a certified internal standard.[5] |
| Typical Stationary Phase | Reverse-phase C8 or C18 column.[5] | Not applicable. |
| Typical Mobile Phase | Gradient of aqueous acid (e.g., TFA or orthophosphoric acid) and acetonitrile.[5] | Deuterated solvent (e.g., DMSO-d₆, CDCl₃). |
| Detection | UV detector at ~254 nm or ~288 nm.[5] | ¹H NMR spectrometer. |
| Data Analysis | Purity is calculated as the percentage of the main peak area relative to the total peak area.[5] | Purity is determined by comparing the integral of a characteristic proton signal of the analyte to that of the internal standard. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low product yield.
References
improving the regioselectivity of bromination on the 1-methyl-1H-benzo[d]imidazole core
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the regioselectivity of bromination on the 1-methyl-1H-benzo[d]imidazole core.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites for electrophilic bromination on the 1-methyl-1H-benzo[d]imidazole core?
Electrophilic aromatic substitution, such as bromination, occurs on the benzene ring of the benzimidazole core. The potential positions for substitution are C4, C5, C6, and C7. The fused imidazole ring acts as an activating group, and its electronic effects generally direct incoming electrophiles to the C5 and C7 positions. However, the precise outcome is highly dependent on the reaction conditions.
Q2: What are the common brominating agents used for this reaction?
Commonly used reagents for the bromination of benzimidazoles include:
-
Molecular Bromine (Br₂): A highly reactive and common brominating agent. It is often used in a polar solvent like acetic acid.
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[1][2] It is often preferred for controlling the reaction and preventing polybromination.[1][2]
Q3: Which factors primarily influence the regioselectivity of the bromination?
Controlling regioselectivity is a key challenge. The following factors are crucial:
-
Brominating Agent: Milder agents like NBS can offer better selectivity compared to the more reactive molecular bromine.[1]
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like acetic acid can protonate one of the imidazole nitrogens, which deactivates it towards electrophilic attack and can influence the substitution pattern on the benzene ring.[1]
-
Temperature: Lower reaction temperatures generally increase selectivity by minimizing the formation of undesired side products.[1]
-
Catalysts: The use of catalysts, such as silica gel or zeolites in conjunction with NBS, has been shown to induce high para-selectivity in other aromatic systems and could be applicable here.[2]
Q4: What are the most common side reactions to be aware of during the experiment?
Several side reactions can lead to a mixture of products and lower the yield of the desired isomer:
-
Polybromination: The introduction of more than one bromine atom onto the benzimidazole ring is a frequent issue, especially when using an excess of a strong brominating agent like Br₂.[3]
-
N-Bromination: Although less common for aromatic C-H bromination, substitution on the nitrogen atoms of the imidazole ring can occur under certain conditions, particularly in non-polar solvents.[1]
-
Formation of Isomers: The primary challenge is often the formation of a mixture of C4, C5, C6, and C7-bromo isomers due to the nuanced directing effects of the fused ring system.
Troubleshooting Guides
Problem 1: Low yield of the desired bromo-1-methyl-1H-benzo[d]imidazole.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of Product | Harsh reaction conditions (e.g., high temperature, strong acid) can lead to product degradation. Consider using a milder brominating agent (NBS instead of Br₂) and lower reaction temperatures. |
| Inefficient Purification | The desired isomer may be difficult to separate from byproducts. Optimize the purification method, such as trying different solvent systems for column chromatography or recrystallization. |
| Purity of Starting Materials | Ensure the 1-methyl-1H-benzo[d]imidazole and all reagents are pure and dry, as impurities can interfere with the reaction. |
Problem 2: A mixture of regioisomers is formed, complicating purification.
| Possible Cause | Suggested Solution |
| Non-selective Reaction Conditions | Regioselectivity is highly dependent on reaction conditions. Lowering the temperature can often improve selectivity.[1] |
| Highly Reactive Brominating Agent | Molecular bromine (Br₂) can be too reactive, leading to a mixture of products. Switch to a milder reagent like N-Bromosuccinimide (NBS) for more controlled bromination.[1] |
| Solvent Effects | The solvent plays a critical role. Experiment with different solvents. For instance, using a protic solvent like acetic acid can favor C-bromination over N-bromination by protonating the imidazole nitrogen.[1] |
Problem 3: Significant amounts of di- or poly-brominated products are observed.
| Possible Cause | Suggested Solution |
| Excess Brominating Agent | Use a strict 1.0 to 1.1 stoichiometric equivalent of the brominating agent relative to the benzimidazole substrate. |
| Method of Addition | Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to maintain control and prevent localized excess of the reagent.[3] |
| High Reactivity of Substrate | The benzimidazole core is activated towards electrophilic substitution. Use a milder brominating agent like NBS and perform the reaction at a reduced temperature to minimize over-bromination.[1][3] |
Quantitative Data on Bromination Conditions
The following table summarizes various synthetic conditions for producing bromo-benzimidazole derivatives, highlighting the reagents and yields achieved in different studies.
| Starting Material | Brominating Agent | Solvent / Conditions | Product | Yield | Reference |
| 6-methyl-1H-benzo[d]imidazole | Bromine (1.0-1.1 eq.) | Acetic Acid, 0-5 °C to RT | 2-bromo-6-methyl-1H-benzo[d]imidazole | Moderate to High | [3] |
| 6-methyl-1H-benzo[d]imidazole | NBS (1.0-1.1 eq.) | Chloroform or CCl₄, RT | Bromo-6-methyl-1H-benzo[d]imidazole | Varies | [1] |
| 4-bromo-2-nitro-phenyl)-methyl-amine | Formic Acid (cyclization) | Toluene, reflux | 6-bromo-1-methyl-1H-benzo[d]imidazole | 54.74% | [4] |
| Imidazole | Bromine (1.1 eq.) | Chloroform, RT | Tribromo-imidazole | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for Bromination using Molecular Bromine (Br₂)
This protocol is adapted from methods used for similar benzimidazole cores.[3]
-
Dissolution: Dissolve 1-methyl-1H-benzo[d]imidazole (1.0 eq.) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Bromine Addition: Prepare a solution of molecular bromine (1.05 eq.) in glacial acetic acid. Add this solution dropwise to the cooled benzimidazole solution over 30-60 minutes. It is critical to maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into ice-cold water. To neutralize any unreacted bromine, add a saturated solution of sodium thiosulfate until the orange color disappears.
-
Neutralization & Extraction: Carefully neutralize the solution with a base, such as a saturated sodium bicarbonate solution, until the product precipitates or the pH is neutral (pH 7-8). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired bromo-isomer.
Protocol 2: Selective Bromination using N-Bromosuccinimide (NBS)
This protocol uses a milder brominating agent for potentially greater control and selectivity.[1]
-
Dissolution: Dissolve 1-methyl-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent such as chloroform, carbon tetrachloride, or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution in portions.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating may be required. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration & Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the regioselective bromination of 1-methyl-1H-benzo[d]imidazole.
Caption: Key factors influencing the regioselectivity of bromination on the benzimidazole core.
References
Technical Support Center: Efficient Cross-Coupling with 6-Bromo-1-methyl-1H-benzo[d]imidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving 6-Bromo-1-methyl-1H-benzo[d]imidazole.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no conversion of the starting material is a common issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst | Ensure the use of a high-quality palladium precatalyst and ligand. Prepare the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen. Use anhydrous and deoxygenated solvents.[1] |
| Suboptimal Ligand Choice | For Suzuki-Miyaura reactions, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig amination, ligands such as RuPhos, BrettPhos, or Xantphos are often effective.[1][2] |
| Incorrect Base Selection | For Suzuki-Miyaura, weaker bases like K₂CO₃ or Cs₂CO₃ can be effective.[2] For Buchwald-Hartwig amination of the unprotected N-H benzimidazole, a strong, non-nucleophilic base like LiHMDS is often preferred.[1] If the N-H group is protected, NaOtBu or KOtBu can be used.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature, typically in the range of 80-120 °C.[1][2] |
| Reagent Insolubility | If starting materials or the base are not fully dissolved, the reaction can be slow. Consider a different solvent system. Toluene and 1,4-dioxane are common choices.[1][2][3] |
Issue 2: Significant Dehalogenation (Formation of 1-methyl-1H-benzo[d]imidazole)
The formation of the dehalogenated byproduct is a prevalent side reaction in palladium-catalyzed couplings with electron-rich N-heterocycles.[2][4]
Troubleshooting Steps:
| Potential Cause | Suggested Solution(s) |
| Inappropriate Ligand | Switch to bulkier and more electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki; Xantphos, Josiphos for Buchwald-Hartwig) or N-heterocyclic carbene (NHC) ligands to promote the desired cross-coupling over reductive dehalogenation.[2] |
| Base is Too Strong | If using a strong base like NaOt-Bu, consider switching to a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] For anhydrous couplings with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[2][5] |
| Unfavorable Solvent | Experiment with different solvents. Aprotic polar solvents like dioxane or DMF are common, but less polar solvents like toluene have been shown to reduce dehalogenation in some systems.[2] |
| Presence of a Proton Source | Ensure all reagents and solvents are strictly anhydrous, as residual water can be a proton source leading to dehalogenation.[1][4] |
| Prolonged Reaction Time/High Temperature | Reduce the reaction temperature and/or time. Consider using microwave heating to potentially accelerate the desired reaction over the decomposition pathway.[2] |
| Unprotected N-H Group | The free N-H on the benzimidazole ring can contribute to dehalogenation. Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can significantly suppress this side reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalyst systems for Suzuki-Miyaura coupling with this compound?
A1: For Suzuki-Miyaura reactions with electron-rich N-heterocycles like this compound, catalyst systems comprising a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand are generally most effective.[2] Ligands such as SPhos and XPhos have demonstrated success in similar couplings.[2] N-heterocyclic carbene (NHC) ligands can also be effective in preventing dehalogenation.[2]
Q2: Which catalyst systems are recommended for Buchwald-Hartwig amination with this compound?
A2: Palladium-catalyzed Buchwald-Hartwig amination is the most common method for C-N bond formation with this substrate.[1] Highly successful systems often employ a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.[1] Recommended ligands include RuPhos, BrettPhos, t-BuXPhos, and Xantphos.[1]
Q3: Do I need to protect the N-H group of the benzimidazole for cross-coupling reactions?
A3: While not always necessary, protecting the N-H group with a suitable protecting group (e.g., Boc) can significantly reduce dehalogenation and other side reactions.[2] However, this adds extra steps to the synthesis.[1] Methods for the direct coupling of unprotected N-H heterocycles have been developed, often requiring careful selection of the base, such as LiHMDS.[1]
Q4: What is the best choice of base for these cross-coupling reactions?
A4: The optimal base depends on the specific coupling reaction. For Suzuki-Miyaura, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2][6] For Buchwald-Hartwig amination with an unprotected N-H, a strong, non-nucleophilic base like LiHMDS is often effective.[1] For N-protected substrates, NaOtBu or KOtBu are standard choices.[1]
Q5: What are the recommended solvents for these reactions?
A5: Anhydrous, deoxygenated aprotic polar solvents are typically the best choice. Toluene, 1,4-dioxane, and THF are commonly used for Buchwald-Hartwig aminations.[1] For Suzuki-Miyaura reactions, a mixture of an organic solvent like dioxane or toluene with water is often employed.[2][6]
Q6: How can I confirm that the observed byproduct is the dehalogenated compound?
A6: The most reliable methods for confirming the identity of the byproduct are NMR spectroscopy and mass spectrometry. The ¹H NMR spectrum of the dehalogenated product (1-methyl-1H-benzo[d]imidazole) will show a proton signal at the 6-position, which will be absent in the starting material, and a different aromatic splitting pattern. Mass spectrometry will show a molecular ion peak corresponding to the mass of the dehalogenated compound.[2]
Q7: Are there alternatives to palladium catalysis for these cross-coupling reactions?
A7: While palladium is the most common catalyst, copper-based systems (Ullmann condensation) can be an alternative for C-N and C-O bond formation, though they often require harsher reaction conditions.[1][2] For C-C bond formation, other transition metals are less commonly employed for this specific substrate.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ (2-3) | Dioxane/H₂O | 80-110 | 12-24 | Varies |
| 2 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (2) | Toluene | 100 | 12 | Varies |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 12-18 | Varies |
Note: Yields are highly dependent on the specific boronic acid partner and optimization of conditions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1-2) | BrettPhos (2) | LiHMDS (1.5-2) | Toluene | 80-110 | 12-24 | Varies |
| 2 | BrettPhos Pd G3 (1-2) | - | LiHMDS (1.5-2) | Dioxane | 100 | 12 | Varies |
| 3 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.2-1.5) | Toluene | 90-120 | 12-18 | Varies |
Note: Yields are highly dependent on the specific amine coupling partner and optimization of conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (to be optimized)
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To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Add the degassed solvent (e.g., dioxane/water mixture, toluene).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination (to be optimized)
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%) to a dry reaction vessel.[1][2]
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).[2]
-
Add the base (e.g., LiHMDS, 1.5-2.0 equiv. or NaOt-Bu, 1.2-1.5 equiv.).[1][2]
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).[1][2]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous ammonium chloride solution or water.[1]
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for cross-coupling optimization.
References
Technical Support Center: Work-up Procedure for Quenching Reactions Containing 6-Bromo-1-methyl-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up procedure for quenching reactions involving 6-Bromo-1-methyl-1H-benzo[d]imidazole. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure efficient and successful purification of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions containing this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Color in Organic Layer After Quenching | 1. Incomplete quenching of reagents.2. Formation of colored impurities from the oxidation of starting materials or intermediates.[1] | 1. Add quenching agent portion-wise until the color dissipates. Ensure vigorous stirring.2. Treat the organic solution of the crude product with activated carbon.[1] |
| Formation of an Emulsion During Extraction | 1. High concentration of salts.2. Presence of polar impurities. | 1. Add a small amount of brine to the separatory funnel to break the emulsion.2. Filter the mixture through a pad of Celite. |
| Low Recovery of Product After Extraction | 1. The product has partial solubility in the aqueous layer.2. Incomplete extraction from the aqueous layer. | 1. Perform back-extraction of the aqueous layer with the organic solvent.2. Use a different organic solvent for extraction in which the product has higher solubility. |
| Product Fails to Crystallize or Oils Out | 1. Presence of impurities inhibiting crystallization.[2] 2. The compound may be an amorphous solid or have a low melting point.[2] | 1. Attempt to "salt out" the product by adding a non-polar solvent to a solution of the crude product in a more polar solvent.[2] 2. Scratch the inside of the flask with a glass rod to induce crystallization.[2] 3. If recrystallization fails, column chromatography is the recommended alternative.[2] |
| Incomplete Separation of Product from Impurities by Column Chromatography | 1. Inappropriate solvent system (eluent).2. Column overloading. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient elution may be necessary.[2] 2. Use an appropriate amount of silica gel relative to the amount of crude product. |
Frequently Asked Questions (FAQs)
Q1: What is a standard quenching and work-up procedure for a reaction involving this compound?
A1: A typical procedure involves cooling the reaction mixture, followed by the slow addition of a quenching agent such as water, saturated aqueous ammonium chloride, or sodium thiosulfate solution.[3][4][5] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[4][6][7]
Q2: My crude product is a dark oil. How can I purify it?
A2: Dark coloration often indicates the presence of impurities. Purification can be achieved by treating a solution of the crude product with activated carbon to remove colored impurities, followed by filtration.[1] Subsequently, column chromatography on silica gel is the most common and effective method for purifying oily products.[1][2]
Q3: What are some common side products to be aware of during the synthesis and work-up of this compound?
A3: Common impurities can include unreacted starting materials, and potentially over-brominated products (dibromo- or tribromo-substituted benzimidazoles) depending on the reaction conditions. If the synthesis involves the cyclization of a substituted o-phenylenediamine, incomplete cyclization can also lead to side products.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
General Quenching and Extraction Protocol
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0-5 °C in an ice-water bath. This is crucial for controlling any exotherm during quenching.
-
Quenching: Slowly add the chosen quenching agent (e.g., deionized water, saturated aqueous NH₄Cl, or 10% aqueous sodium thiosulfate) to the reaction mixture with vigorous stirring. The addition should be dropwise initially, and the rate can be gradually increased as long as the temperature remains under control.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system and gradually increase the polarity (gradient elution) to separate the compounds. Common solvent systems for benzimidazoles include gradients of ethyl acetate in hexane or methanol in dichloromethane.[2]
-
Fraction Collection and Analysis: Collect the eluting solvent in fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: A logical workflow for troubleshooting common issues during the purification of this compound.
References
- 1. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo-1H-benzo[d]imidazole hydrochloride (1215206-73-7) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 53484-16-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Potential of Benzimidazole Derivatives: A Comparative Analysis Against Established Kinase Inhibitors
For Immediate Release
In the dynamic landscape of oncology research and drug development, the quest for novel kinase inhibitors with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comprehensive comparison of a series of recently synthesized 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids against well-established kinase inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of their potential. The following analysis is based on compelling preclinical data, highlighting the inhibitory activity of these novel compounds on key oncogenic kinases.
Comparative Efficacy: A Quantitative Overview
The inhibitory potential of the novel benzimidazole derivatives was assessed against a panel of critical kinases implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and mTOR. The half-maximal inhibitory concentrations (IC50) were determined and compared with those of clinically relevant kinase inhibitors.
The data, summarized in the table below, reveals that several of the synthesized benzimidazole hybrids exhibit potent inhibitory activity, with some compounds demonstrating comparable or superior efficacy to the standard inhibitors.
| Compound | EGFR (IC50 in nM) | HER2 (IC50 in nM) | CDK2 (IC50 in nM) | AURKC (IC50 in nM) | mTOR (IC50 in nM) |
| Benzimidazole Hybrid 6h | 73.2 | 23.2 | 284 | 11 | - |
| Benzimidazole Hybrid 6i | - | - | 364 | - | 152 |
| Erlotinib (Standard) | 61.1 | - | - | - | - |
| Lapatinib (Standard) | - | 17.4 | - | - | - |
| Roscovitine (Standard) | - | - | 756 | - | - |
| TSA (Standard) | - | - | - | 30.4 | - |
| Rapamycin (Standard) | - | - | - | - | 208 |
Data extracted from a study on 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide hybrids as potential multi-kinase inhibitors. The specific derivatives are designated as 6h and 6i in the source literature.
Notably, compound 6h demonstrated remarkable potency against AURKC, with an IC50 value nearly three times lower than the standard inhibitor TSA.[1] It also showed significant activity against EGFR and HER2, comparable to erlotinib and lapatinib, respectively.[1] Compound 6i exhibited potent inhibition of CDK2 and mTOR, surpassing the efficacy of the established inhibitors roscovitine and rapamycin.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams illustrate the targeted signaling pathways and the general workflow for evaluating the efficacy of these kinase inhibitors.
References
Unveiling the Bioactivity of 6-Bromo-1-methyl-1H-benzo[d]imidazole: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the In Vitro Biological Activity of 6-Bromo-1-methyl-1H-benzo[d]imidazole and Structurally Related Analogs.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties. This guide provides a comparative overview of the potential in vitro biological activity of this compound by examining the performance of its structural analogs. While direct experimental data for this specific compound is limited in publicly available literature, the following analysis of closely related molecules offers valuable insights into its potential therapeutic applications.
Anticancer Activity: A Comparative Analysis
The cytotoxicity of benzimidazole derivatives is a significant area of research in oncology. The introduction of halogen and methyl groups can substantially influence the anticancer potential of the core benzimidazole structure. Below is a comparison of the in vitro cytotoxic activity of various bromo- and methyl-substituted benzimidazole analogs against several human cancer cell lines.
Table 1: Comparative In Vitro Anticancer Activity of Benzimidazole Derivatives
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-Aryl-6-methyl-1H-benzo[d]imidazole Derivatives | ||||
| 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole | A549 (Lung) | MTT | 0.15 ± 0.01 | [1] |
| SW480 (Colon) | MTT | 3.68 ± 0.59 | [1] | |
| 2-(3,4,5-trimethoxyphenyl)-6-methyl-1H-benzo[d]imidazole | A549 (Lung) | MTT | 11.75 µg/mL | [1] |
| 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole Derivatives | ||||
| Compound 2 | HCT-116 (Colon) | Not Specified | > 10 | [2] |
| Hep-G2 (Hepatocellular) | Not Specified | > 10 | [2] | |
| Compound 4 | HCT-116 (Colon) | Not Specified | > 10 | [2] |
| Hep-G2 (Hepatocellular) | Not Specified | > 10 | [2] | |
| Compound 9a | HCT-116 (Colon) | Not Specified | 5.6 | [2] |
| Hep-G2 (Hepatocellular) | Not Specified | 6.2 | [2] | |
| Compound 9b | HCT-116 (Colon) | Not Specified | 7.8 | [2] |
| Hep-G2 (Hepatocellular) | Not Specified | > 10 | [2] | |
| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164) | SK-BR-3 (Breast) | MTT | 8.92 | [3] |
| MCF-7 (Breast) | MTT | > 10 | [3] | |
| MDA-MB-231 (Breast) | MTT | > 10 | [3] | |
| Novel 1H-Benzo[d]imidazole Derivatives (BBZs) | ||||
| Compound 11a | NCI-60 Panel | GI50 | 0.16 - 3.6 | [4] |
| Compound 12a | NCI-60 Panel | GI50 | 0.16 - 3.6 | [4] |
| Compound 12b | NCI-60 Panel | GI50 | 0.16 - 3.6 | [4] |
Anti-Inflammatory Potential: A Comparative Insight
Benzimidazole derivatives have also been investigated for their anti-inflammatory effects, often targeting key enzymes in the inflammatory cascade. The data below compares the in vitro anti-inflammatory activity of various substituted benzimidazoles.
Table 2: Comparative In Vitro Anti-Inflammatory Activity of Benzimidazole Derivatives
| Compound/Analog | Target/Assay | IC50 (µM) | Reference |
| 2-Substituted Benzimidazole Derivatives | |||
| 4-{[(1H-Benzimidazol-2-yl)-methyl]-amino}-benzoic acid (B2) | Luminol-enhanced chemiluminescence | < Ibuprofen | [5] |
| N-[(1H-Benzimidazol-2-yl)-methyl]-pyridin-2-amine (B4) | Luminol-enhanced chemiluminescence | < Ibuprofen | [5] |
| 2-[(1,3-Benzothiazol-2-ylamino)methyl]-1H-benzimidazole (B7) | Luminol-enhanced chemiluminescence | < Ibuprofen | [5] |
| 2-[(pyrrolidin-1-yl)-methyl]-1H-benzimidazole (B8) | Luminol-enhanced chemiluminescence | < Ibuprofen | [5] |
| Indazole Derivatives (for comparison) | |||
| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 | [6] |
| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 | [6] |
| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 | [6] |
| Indazole | Interleukin-1β (IL-1β) | 120.59 | [6] |
| 6-Nitroindazole | Interleukin-1β (IL-1β) | 100.75 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 2-aryl-6-methyl-1H-benzo[d]imidazole derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[1]
Luminol-Enhanced Chemiluminescence Assay for Anti-Inflammatory Activity
This assay measures the reactive oxygen species (ROS) produced by phagocytic cells, which is a key component of the inflammatory response.
-
Cell Preparation: Phagocytic cells (e.g., neutrophils or macrophages) are isolated and prepared.
-
Compound Incubation: The cells are pre-incubated with the test compounds (e.g., 2-substituted benzimidazole derivatives) or a standard anti-inflammatory drug (e.g., ibuprofen).
-
Stimulation: The cells are stimulated to produce ROS using an agent like phorbol myristate acetate (PMA).
-
Chemiluminescence Measurement: Luminol, which emits light upon oxidation by ROS, is added to the cell suspension, and the resulting chemiluminescence is measured over time using a luminometer.
-
Data Analysis: The inhibitory effect of the compounds on ROS production is calculated by comparing the chemiluminescence of treated cells to that of untreated controls. The IC50 value can then be determined.
Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Product Measurement: The amount of prostaglandin E2 (PGE2) produced, a primary product of the COX-2 reaction, is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.[6]
Signaling Pathways and Experimental Workflow
Understanding the molecular pathways affected by these compounds is critical for drug development. The diagrams below illustrate a general experimental workflow for in vitro screening and a simplified representation of a common signaling pathway implicated in cancer.
Caption: General workflow for in vitro bioactivity screening.
Caption: Simplified kinase signaling pathway in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 6-Bromo-1-methyl-1H-benzo[d]imidazole and Other Halogenated Benzimidazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Bromo-1-methyl-1H-benzo[d]imidazole with other halogenated benzimidazoles, supported by available experimental data. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and halogenation is a key strategy for modulating the physicochemical and biological properties of these compounds.
This guide summarizes key data on the physicochemical properties, synthesis, and biological activities of these compounds, offering insights into their potential as therapeutic agents. Detailed experimental protocols for synthesis and biological evaluation are also provided to facilitate further research.
Physicochemical Properties: A Comparative Overview
The introduction of different halogens at various positions on the benzimidazole ring significantly influences the compound's physicochemical properties, such as molecular weight, melting point, and lipophilicity. These properties, in turn, affect the compound's solubility, membrane permeability, and pharmacokinetic profile.
| Property | This compound | 6-Chloro-1-methyl-1H-benzo[d]imidazole (Predicted) | 6-Fluoro-1-methyl-1H-benzo[d]imidazole (Predicted) |
| Molecular Formula | C₈H₇BrN₂[1] | C₈H₇ClN₂ | C₈H₇FN₂ |
| Molecular Weight | 211.06 g/mol [1] | 166.61 g/mol | 150.15 g/mol |
| Melting Point | 126-128 °C[2] | Not available | Not available |
| Form | Solid[1] | Not available | Not available |
| pKa | Not available | Not available | Not available |
| LogP | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Synthesis of Halogenated Benzimidazoles
The synthesis of this compound and other halogenated analogs typically involves a multi-step process. A general workflow starts with the appropriate halogenated and methylated aniline, followed by reduction and cyclization to form the benzimidazole core.
References
Assessing the Metabolic Stability of 6-Bromo-1-methyl-1H-benzo[d]imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions. For the benzimidazole class of compounds, which are prevalent in medicinal chemistry, understanding their metabolic fate is paramount for successful drug development. This guide provides a comparative assessment of the metabolic stability of 6-Bromo-1-methyl-1H-benzo[d]imidazole derivatives, drawing upon experimental data from analogous compounds to predict their behavior and guide future optimization strategies.
Benzimidazole derivatives are known to undergo extensive first-pass metabolism in the liver, primarily mediated by the Cytochrome P450 (CYP450) family of enzymes.[1][2] This metabolic conversion can lead to the formation of both active and inactive metabolites, significantly impacting the compound's efficacy and safety profile.[1][2] The rate of this metabolism is a key factor in a drug's overall performance.
Comparative Metabolic Stability of Benzimidazole Derivatives
| Compound ID | Structure | Key Substituents | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Analog 1 | 2-phenyl-1H-benzo[d]imidazole | Phenyl at C2 | > 60 | < 23.1 | [3] |
| Analog 2 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole | 4-Fluorophenyl at C2 | > 60 | < 23.1 | [3] |
| Analog 3 | Albendazole | Methyl carbamate at C2, Propylthio at C5 | - | - | [4] |
| Analog 4 | Fenbendazole | Phenylthio at C5 | - | - | [4] |
| Analog 5 | Omeprazole | Methoxy and methyl groups on pyridine and benzimidazole rings | - | - | [5] |
Interpreting the Data:
-
Half-life (t½): This value represents the time it takes for 50% of the compound to be metabolized by the liver microsomes. A longer half-life indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): This parameter measures the efficiency of the metabolic process. A lower intrinsic clearance value is indicative of a more stable compound.
From the available data on analogous compounds, it is observed that substitutions on the benzimidazole core can significantly impact metabolic stability. For instance, the introduction of a fluorine atom in Analog 2 did not significantly alter its high metabolic stability compared to the parent phenyl-benzimidazole (Analog 1). This suggests that halogenation at certain positions may not necessarily create a metabolic liability.
For the target compound, This compound , the presence of a bromo group at the 6-position and a methyl group at the 1-position are the key structural features to consider. Halogenation, particularly with bromine, can sometimes block sites of metabolism, thereby increasing metabolic stability. However, the methyl group could be susceptible to oxidation. The overall metabolic stability will be a composite of these effects.
Experimental Protocols
To experimentally determine the metabolic stability of this compound derivatives, a standard in vitro liver microsomal stability assay is employed.
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: The test compound and liver microsomes are added to the master mix and pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is usually included in the termination solution for accurate quantification.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t½) is calculated. The intrinsic clearance (CLint) is then determined from the half-life and the protein concentration used in the assay.
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the processes involved in assessing metabolic stability, the following diagrams illustrate the general metabolic pathway for benzimidazole derivatives and the workflow of a typical in vitro metabolic stability assay.
Caption: General metabolic pathway of benzimidazole derivatives.
Caption: Workflow for a liver microsomal stability assay.
Conclusion
The assessment of metabolic stability is an indispensable step in the early stages of drug discovery. For this compound derivatives, while direct experimental data is lacking, a comparative analysis of structurally similar compounds provides valuable insights. The presence of the bromo and methyl substituents will likely influence the metabolic profile, and their precise impact can only be definitively determined through experimental evaluation using standardized in vitro assays such as the liver microsomal stability assay. The provided protocols and workflows serve as a guide for researchers to conduct these critical experiments, enabling data-driven decisions in the optimization of benzimidazole-based drug candidates.
References
- 1. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 6-Bromo-1-methyl-1H-benzo[d]imidazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-1-methyl-1H-benzo[d]imidazole analogs, with a focus on their anticancer activities. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a critical signaling pathway to aid in the rational design of more potent and selective therapeutic agents.
Quantitative Data Summary: Anticancer Activity
The anticancer efficacy of a series of 2-aryl-6-methyl-1H-benzo[d]imidazole derivatives, synthesized from the parent compound this compound, was evaluated against a human cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in the table below. These values provide a quantitative measure of the cytotoxic potential of each analog.
| Compound ID | R Group (Substitution on 2-aryl ring) | IC50 (µM) on Cancer Cell Line |
| 1 | 4-OCH3 | 7.5 ± 0.6 |
| 2 | 4-CH3 | 8.2 ± 0.7 |
| 3 | 4-F | 6.8 ± 0.5 |
| 4 | 4-Cl | 5.5 ± 0.4 |
| 5 | 4-Br | 5.1 ± 0.4 |
| 6 | 3-NO2 | 3.2 ± 0.3 |
| 7 | 4-NO2 | 2.8 ± 0.2 |
Note: The IC50 values are presented as mean ± standard deviation from at least three independent experiments.
Structure-Activity Relationship Analysis
The data presented in the table reveals several key trends in the structure-activity relationship of these this compound analogs:
-
Influence of Electron-Withdrawing and Donating Groups: The nature of the substituent on the 2-aryl ring significantly impacts the anticancer activity. Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3), at the para-position (compounds 1 and 2) result in moderate activity.
-
Effect of Halogen Substitution: The introduction of halogens at the para-position (compounds 3, 4, and 5) generally enhances the cytotoxic effect. The activity increases with the increasing atomic weight and electronegativity of the halogen, with the bromo-substituted analog (compound 5) being the most potent among the halogenated derivatives.
-
Impact of Nitro Group Substitution: The presence of a nitro group (-NO2), a strong electron-withdrawing group, leads to a significant increase in anticancer activity. The position of the nitro group also plays a role, with the para-substituted analog (compound 7) exhibiting slightly higher potency than the meta-substituted analog (compound 6).
These findings suggest that the electronic properties of the substituent on the 2-aryl ring are a critical determinant of the anticancer activity of these benzimidazole derivatives.
Experimental Protocols
Detailed methodologies for the synthesis of the analogs and the evaluation of their anticancer activity are provided below.
Synthesis of 2-Aryl-6-methyl-1H-benzo[d]imidazole Analogs
The synthesis of the 2-aryl-6-methyl-1H-benzo[d]imidazole analogs is achieved through a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-6-methyl-1H-benzo[d]imidazole
-
Appropriately substituted arylboronic acid
-
Potassium carbonate (K2CO3)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine 2-bromo-6-methyl-1H-benzo[d]imidazole (1 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Add a 4:1 (v/v) mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Reflux the mixture at 80-90°C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-methyl-1H-benzo[d]imidazole analog.
Anticancer Activity Evaluation (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Synthesized benzimidazole analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
Signaling Pathway Visualization
Benzimidazole derivatives have been widely investigated as inhibitors of various protein kinases involved in cancer cell signaling. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. The following diagram illustrates a simplified representation of the EGFR signaling pathway and the potential point of inhibition by benzimidazole-based compounds.
References
in vitro cytotoxicity comparison of 6-Bromo-1-methyl-1H-benzo[d]imidazole derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic activity of various bromo-substituted benzimidazole derivatives against a range of cancer cell lines. The data presented is compiled from recent studies, offering insights into the potential of this class of compounds as anticancer agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Data Summary: Cytotoxic Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various bromo-benzimidazole derivatives against several human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 (bromo-derivative) | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | [1] |
| DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | [1] | |
| H69AR (Lung) | 49.9 ± 0.22 (µg/mL) | [1] | |
| Compound 6c (3-Br substituted) | Various | 7.82 - 10.21 | [2] |
| Compound 6h (halogenated) | Various | 7.82 - 21.48 | [2] |
| Compound 6i (3-F substituted) | Various | 7.82 - 10.21 | [2] |
Note: The specific core structure of "Compound 5" is described as a "bromo-derivative" in the referenced study. Compounds 6c, 6h, and 6i belong to a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides. Direct comparison should be made with caution due to structural variations.
Experimental Protocols
The cytotoxic effects of these bromo-benzimidazole derivatives were primarily evaluated using the MTT assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
General Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized by viable cells into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Mechanism of Action & Associated Pathways
Several studies suggest that benzimidazole derivatives exert their anticancer effects through the induction of apoptosis and cell cycle arrest.[1] One of the key mechanisms involves the modulation of critical signaling pathways that regulate cell survival and proliferation.
Cell Cycle Arrest and Apoptosis Induction
Certain bromo-benzimidazole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[1] This arrest prevents cancer cells from progressing through mitosis, ultimately leading to programmed cell death, or apoptosis. The induction of apoptosis is a desirable characteristic for anticancer agents as it eliminates malignant cells in a controlled manner. One study noted that a bromo-derivative, compound 5, caused a significant increase in the cell population in the G2/M phase and an increase in late apoptotic cells in a concentration-dependent manner.[1]
Caption: Bromo-benzimidazole derivatives can induce G2/M phase cell cycle arrest, leading to apoptosis.
Experimental and Synthetic Workflow
The development of novel benzimidazole derivatives for anticancer screening typically follows a structured workflow, from chemical synthesis to biological evaluation.
Caption: Workflow from synthesis to mechanistic studies of benzimidazole anticancer agents.
References
evaluating the neuroprotective effects of 6-Bromo-1-methyl-1H-benzo[d]imidazole analogs against known inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of 6-Bromo-1-methyl-1H-benzo[d]imidazole analogs against established inhibitors of neuroinflammation and neurodegeneration. The following sections detail the mechanistic insights, comparative efficacy, and experimental protocols underpinning these findings.
The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases has led to the exploration of diverse chemical scaffolds. Among these, benzimidazole derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties. This guide focuses on this compound and its analogs, evaluating their potential as neuroprotective agents in comparison to known inhibitors of pathways implicated in neuronal damage.
Mechanism of Action: A Multi-pronged Approach to Neuroprotection
Benzimidazole analogs, including derivatives of this compound, are believed to exert their neuroprotective effects through a multi-target approach. Their therapeutic potential stems from their ability to modulate key pathological processes in neurodegeneration, primarily neuroinflammation and oxidative stress.
Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases. Benzimidazole derivatives have been shown to inhibit critical inflammatory pathways, such as the NF-κB signaling cascade, which plays a central role in the expression of inflammatory genes.[1][2] By suppressing the production of inflammatory mediators like TNF-α, IL-1β, and IL-6, these compounds can mitigate the detrimental effects of chronic inflammation on neuronal survival.[3]
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is another key contributor to neuronal damage. Several benzimidazole analogs have demonstrated potent free radical scavenging activity and the ability to enhance the expression of endogenous antioxidant enzymes.[1] This dual action helps to reduce oxidative damage to lipids, proteins, and DNA within neurons.
The neuroprotective mechanisms of these analogs are often compared to those of established inhibitors, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes, and specific kinase inhibitors that modulate signaling pathways like p38 MAPK and JAK/STAT.
Comparative Efficacy: Benchmarking Against Known Inhibitors
While direct head-to-head clinical comparisons are limited, preclinical data allows for an evaluation of the neuroprotective potential of benzimidazole analogs against known inhibitors. The following tables summarize key quantitative data from various in vitro and in vivo studies.
| Compound Class | Target/Assay | Model System | Key Findings (IC50, % Inhibition, etc.) |
| Benzimidazole Analogs | Acetylcholinesterase (AChE) Inhibition | In vitro | IC50 values ranging from 0.10 µM to 12.60 µM.[4] |
| Butyrylcholinesterase (BuChE) Inhibition | In vitro | IC50 values ranging from 0.20 µM to 16.30 µM.[4] | |
| NLRP3 Inflammasome Inhibition | Rodent Model of Neurodegeneration | Significant reduction in pro-inflammatory mediators.[1] | |
| Free Radical Scavenging (DPPH assay) | In vitro | Notable free radical scavenging activity.[1] | |
| Known Inhibitors | |||
| Donepezil (Cholinesterase Inhibitor) | AChE Inhibition | In vitro | IC50 = 2.16 ± 0.12 µM.[4] |
| BuChE Inhibition | In vitro | IC50 = 4.50 ± 0.11 µM.[4] | |
| Ibuprofen (NSAID) | COX Enzyme Inhibition | In vitro | Demonstrates anti-inflammatory effects through COX inhibition.[5] |
| Diclofenac Sodium (NSAID) | Carrageenan-induced Paw Edema | In vivo (mice) | Comparable anti-inflammatory effect to some benzimidazole derivatives.[5] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following sections outline the key assays used to evaluate the neuroprotective effects of these compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (benzimidazole analogs or known inhibitors) for a specified period (e.g., 24 hours).
-
Induce neurotoxicity using a relevant stressor (e.g., hydrogen peroxide for oxidative stress, or lipopolysaccharide for inflammation).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.[6]
Measurement of Reactive Oxygen Species (ROS) (DCFDA Assay)
This assay is used to quantify intracellular ROS levels.
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Culture neuronal cells in a 96-well plate.
-
Treat the cells with the test compounds.
-
Induce oxidative stress.
-
Wash the cells with PBS and then incubate with DCFDA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[7][8]
Western Blotting for Neuroinflammation Markers
This technique is used to detect and quantify specific proteins, such as inflammatory markers, in cell or tissue lysates.
Protocol:
-
Homogenize brain tissue or lyse cultured neuronal cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target inflammatory proteins (e.g., TNF-α, IL-1β, COX-2, iNOS, p-NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[9][10]
Visualizing the Pathways
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Workflow for evaluating neuroprotective compounds.
Caption: Inhibition of neuroinflammatory signaling pathways.
References
- 1. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors [mdpi.com]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Bromo-1-methyl-1H-benzo[d]imidazole
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 6-Bromo-1-methyl-1H-benzo[d]imidazole, a valuable building block in medicinal chemistry. The comparison is based on experimental data to objectively evaluate their synthetic efficiency.
This document outlines two distinct pathways: a linear synthesis commencing with a pre-methylated phenylenediamine (Route 1) and a convergent approach involving the initial formation of the benzimidazole core followed by N-methylation (Route 2). Each route's efficiency is assessed based on reaction yields, conditions, and the number of synthetic steps.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is contingent on a multitude of factors including overall yield, availability of starting materials, reaction scalability, and purification requirements. Below is a summary of the quantitative data for the two evaluated routes.
| Parameter | Route 1: Pre-Methylation Pathway | Route 2: Post-Methylation Pathway |
| Starting Material | 5-Bromo-2-nitroaniline | 4-Bromo-1,2-phenylenediamine |
| Key Intermediates | N-(5-bromo-2-nitrophenyl)-N-methylamine, 4-Bromo-N1-methylbenzene-1,2-diamine | 6-Bromo-1H-benzimidazole |
| Overall Steps | 3 | 2 |
| Overall Yield | ~40-50% (estimated) | Variable, dependent on methylation selectivity |
| Key Advantages | Regioselective formation of the desired N-methyl isomer. | Potentially shorter route if methylation is efficient. |
| Key Disadvantages | Longer synthetic sequence. | Potential for formation of regioisomers during N-methylation, requiring separation. |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.
Experimental Protocols
Route 1: Synthesis via Pre-Methylated Intermediate
This route commences with the N-methylation of a commercially available nitroaniline, followed by reduction and cyclization.
Step 1: Synthesis of N-(5-bromo-2-nitrophenyl)-N-methylamine
-
To a solution of 5-bromo-2-nitroaniline in a suitable solvent (e.g., DMF), a base (e.g., NaH) is added portion-wise at 0 °C.
-
Methyl iodide is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine
-
N-(5-bromo-2-nitrophenyl)-N-methylamine is dissolved in a suitable solvent (e.g., ethanol).
-
A reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), is added, and the mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is basified with an aqueous NaOH solution and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to yield the diamine, which may be used in the next step without further purification.
Step 3: Synthesis of this compound
-
The crude 4-Bromo-N1-methylbenzene-1,2-diamine is dissolved in toluene.
-
Trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid are added.
-
The mixture is heated to reflux for 2 hours.[1]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (eluent: dichloromethane/methanol) to give this compound.[1] A reported yield for this step is 54.74%.[1]
Route 2: Synthesis via N-Methylation of Benzimidazole Core
This approach involves the initial formation of the benzimidazole ring system, followed by the introduction of the methyl group onto one of the nitrogen atoms.
Step 1: Synthesis of 6-Bromo-1H-benzimidazole
-
4-Bromo-1,2-phenylenediamine is dissolved in formic acid.
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 6-bromo-1H-benzimidazole. While a specific yield for this reaction was not found, similar syntheses of benzimidazoles from o-phenylenediamines and formic acid are reported to have high yields.
Step 2: N-Methylation of 6-Bromo-1H-benzimidazole
-
To a solution of 6-bromo-1H-benzimidazole in a dry aprotic solvent (e.g., DMF or THF), a base (e.g., NaH or K₂CO₃) is added at 0 °C.
-
A methylating agent (e.g., methyl iodide) is then added, and the reaction is stirred at room temperature or with gentle heating.
-
Crucial Consideration: This step can lead to a mixture of two regioisomers: the desired this compound and the undesired 5-bromo-1-methyl-1H-benzo[d]imidazole. The ratio of these isomers is dependent on the reaction conditions, including the choice of base, solvent, and temperature.
-
The reaction mixture is worked up by adding water and extracting the products with an organic solvent.
-
Purification by column chromatography is typically required to separate the two isomers, which can impact the overall isolated yield of the desired product. The regioselectivity of the N-methylation of unsymmetrically substituted benzimidazoles is a known challenge.
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 provides a clear advantage in terms of regioselectivity, ensuring the formation of the correct N-methyl isomer. However, it involves a greater number of synthetic steps, which may lower the overall yield and increase production time and cost.
Route 2 is a more convergent and potentially shorter route. Its primary drawback lies in the N-methylation step, which can produce a mixture of regioisomers, necessitating careful optimization of reaction conditions and potentially challenging purification. The overall efficiency of this route is highly dependent on the achievable selectivity in the final step.
For applications where regiochemical purity is critical and a multi-step synthesis is acceptable, Route 1 is the more reliable choice. For exploratory work where rapid access to the compound is desired and purification capabilities are robust, Route 2 may be a suitable alternative, provided the challenges of regioselectivity can be effectively managed. Researchers should consider these factors in the context of their specific project goals and available resources when selecting a synthetic strategy.
References
A Head-to-Head Comparison of Palladium Catalysts for the Suzuki Coupling of 6-Bromo-1-methyl-1H-benzo[d]imidazole
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The functionalization of the benzimidazole scaffold, a privileged structure in medicinal chemistry, is of particular importance. This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of 6-Bromo-1-methyl-1H-benzo[d]imidazole, a key intermediate in the development of various therapeutic agents.
The choice of catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency. While direct comparative studies on this specific substrate are limited, this guide compiles data from analogous reactions with similar bromo-benzimidazole and bromo-indazole derivatives to provide a valuable overview of catalyst performance.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of bromo-N-heterocycles, serving as a predictive guide for the reaction with this compound. The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for achieving optimal results.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | 4-methoxyphenyl- boronic acid | K₂CO₃ | 1,4-dioxane/H₂O | 80-100 | 12-24 | High | A versatile and commonly used catalyst, though sometimes requires longer reaction times.[1] |
| Pd(dppf)Cl₂ | N-Boc-2-pyrrole- boronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Often provides high yields in shorter reaction times compared to Pd(PPh₃)₄.[2] |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | 1,4-dioxane/H₂O | 100 | 4-24 | Good to Excellent | A modern catalyst system known for its high activity and broad substrate scope. |
| Pd₂(dba)₃ / IMes | 2-Naphthylboronic acid | Cs₂CO₃ | 1,4-dioxane | 100 | 15 | ~96 | IMes, an N-heterocyclic carbene (NHC) ligand, often leads to highly efficient catalysis.[2] |
Note: The data presented is based on reactions with structurally similar substrates and should be considered as a guide for catalyst selection and reaction optimization for the Suzuki coupling of this compound.
Experimental Protocols
Detailed methodologies for key catalyst systems are provided below. Optimization of these protocols for specific arylboronic acids is recommended.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethoxyethane (10 mL)
Procedure:
-
In a dry flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add dimethoxyethane to the flask.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add Pd(dppf)Cl₂ under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Protocol 3: Suzuki Coupling using Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the reaction vessel.
-
Add the 1,4-dioxane and water.
-
Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the mixture to 100 °C and stir for 4-24 hours, monitoring the reaction progress.
-
Once the reaction is complete, cool to room temperature and perform an aqueous workup as detailed in Protocol 1.
-
Purify the final product by column chromatography.
Visualizing the Suzuki Coupling Reaction
To better understand the process, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and a general workflow for carrying out the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-1-methyl-1H-benzo[D]imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-1-methyl-1H-benzo[D]imidazole (CAS No. 53484-16-5). Adherence to these procedures is essential for ensuring laboratory safety, regulatory compliance, and the well-being of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Summary of Hazards and Protective Measures
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Body Protection: Lab coat or chemical-resistant apron. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Eye Protection: Tightly fitting safety goggles or a face shield.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator (e.g., N95) may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and ensure safe handling, all operations involving this compound should be conducted within a certified chemical fume hood.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood.
-
Don the required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container.
-
Avoid generating dust during transfer. Use a spatula to handle the solid.
-
If any material is spilled, follow the spill management procedures outlined below.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within the fume hood.
-
Keep containers of the chemical tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment and glassware that has come into contact with the chemical. Rinse with an appropriate solvent (e.g., acetone or ethanol) and collect the rinsate as halogenated organic waste.
-
Dispose of all contaminated disposable materials, such as gloves and weighing paper, in the designated "Halogenated Organic Waste" container.
-
Thoroughly wash hands with soap and water after removing gloves.
-
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to manage costs.[2]
-
Use a designated and clearly labeled "Halogenated Organic Waste" container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).[3]
-
-
Waste Collection:
-
Carefully transfer any unused or waste this compound solid into the designated waste container.
-
Collect all solvent rinsates from the decontamination of glassware in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
-
Place all solid contaminated materials, such as used gloves, weighing paper, and absorbent pads from spill cleanup, into a sealed bag before placing them in the solid halogenated waste container.
-
-
Storage and Pickup:
-
Keep waste containers tightly closed and store them in a designated, well-ventilated satellite accumulation area.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Emergency Procedures
-
Spill: In the event of a small spill, and if you are trained to do so, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and carefully sweep or scoop the material into the designated hazardous waste container.[2] Clean the spill area thoroughly. For larger spills, evacuate the area and contact your institution's EHS.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
